Tyrosylproline
Description
Overview of Dipeptides: Structure, Occurrence, and Biological Significance
Dipeptides are organic compounds formed when two amino acids are joined by a single peptide bond. turito.comsynopsisias.com This bond is created through a dehydration synthesis reaction, where the carboxyl group of one amino acid links to the amino group of another. synopsisias.com The resulting molecule has a distinct N-terminus (amino end) and C-terminus (carboxyl end). synopsisias.commsu.edu
Dipeptides are naturally present in virtually all living organisms and play a crucial role in a wide array of biological activities. turito.com They can be found in various tissues and are involved in processes ranging from protein metabolism to cellular signaling. researchgate.netnih.gov Some dipeptides are commercially and medically significant, such as the artificial sweetener aspartame. turito.comwikipedia.org They often exhibit different physical properties than their constituent amino acids; for instance, many are more water-soluble. turito.comwikipedia.org
The biological significance of dipeptides is vast. They can act as hormones, neurotransmitters, and regulators of enzymatic activity. turito.comresearchgate.netnih.gov Furthermore, some dipeptides have been identified as determinants of intracellular protein stability. nih.gov
Dipeptides are central to protein metabolism. During digestion, dietary proteins are broken down into smaller peptides and individual amino acids. wikipedia.org Dipeptides are a key product of this process and are absorbed more rapidly than free amino acids due to a separate uptake mechanism. wikipedia.org
Beyond their role as building blocks, dipeptides are emerging as important regulatory molecules. researchgate.netnih.gov They can influence cellular processes by interacting with proteins and affecting their activity, thereby playing a role in metabolic regulation in response to environmental changes. researchgate.netnih.govfrontiersin.org
Tyrosylproline is a specific dipeptide composed of the amino acids tyrosine and proline. It has been identified in various biological contexts and is the subject of ongoing research to elucidate its precise functions. For instance, this compound has been detected in studies of fermented milk, where it was noted that certain lactic acid bacteria could reduce its levels, potentially impacting the bitterness of the final product. itjfs.com
Additionally, this compound has been identified as a bioactive compound in studies of bacterial endophytes from medicinal plants, suggesting potential antimicrobial properties. nih.gov Its presence has also been noted in metabolomics studies investigating various biological systems and disease states, indicating its potential as a biomarker. uu.nl The investigation into the specific roles of this compound is an active area of biochemical and biological research. researchgate.netdntb.gov.ua
Historical Context and Evolution of this compound Research
The study of dipeptides, including this compound, has evolved significantly with advancements in analytical techniques.
The initial discovery and characterization of dipeptides in biological samples were foundational to understanding their roles. Early studies focused on the statistical analysis of amino acid sequences in biologically active peptides to identify recurring dipeptide motifs. cdnsciencepub.com These investigations laid the groundwork for understanding the structural importance of specific dipeptide combinations.
The presence of this compound in various biological matrices has been reported in diverse research areas. For example, it was isolated in studies investigating pore-forming toxins from earthworms. dntb.gov.ua It has also been identified in the metabolic profiling of fermented dairy products and as a secondary metabolite from bacteria. itjfs.comnih.gov These initial identifications across different biological systems hinted at the widespread, albeit not fully understood, presence and potential functions of this dipeptide.
Modern research into dipeptides has been revolutionized by the development of sophisticated analytical platforms. researchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) have enabled the comprehensive profiling and quantification of hundreds of dipeptides simultaneously. researchgate.netnih.gov These methods offer high sensitivity and the ability to distinguish between structural isomers, which is a significant challenge in dipeptide analysis. researchgate.net
These technological advancements have opened new avenues for dipeptide research, including their potential use as biomarkers for diseases. researchgate.net The ability to accurately measure changes in dipeptide profiles in response to different conditions, such as diet or disease, provides valuable insights into their physiological roles. researchgate.net The field of peptide informatics is also rapidly advancing, with new computational methods being developed to predict peptide structure and interactions, further enhancing our understanding of their functions in complex biological systems. frontiersin.org
Recent studies have highlighted the diverse biological activities of dipeptides, including their roles in regulating cellular responses to stress and their potential as therapeutic agents. researchgate.netnih.govnovapublishers.com The ongoing research continues to uncover the intricate involvement of specific dipeptides like this compound in a wide range of biological processes.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDHJARLHNEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tyrosyl-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Dynamics of Tyrosylproline
Precursor Availability and Enzymatic Pathways of Tyrosylproline Formation
The synthesis of this compound is fundamentally dependent on the intracellular pools of its constituent amino acids, L-tyrosine and L-proline, and the presence of specific enzymes capable of catalyzing the formation of the peptide bond.
Studies in critically ill patients have demonstrated methods to analyze the whole-body production and metabolic flux of amino acids, including tyrosine and proline, providing insights into their availability for processes like protein and peptide synthesis. nih.gov In plant metabolomics, the levels of amino acids, including proline and tyrosine, are known to change in response to environmental stressors like salinity and nutrient deficiency, which would in turn affect their availability as precursors for dipeptide synthesis. mdpi.com For example, under salt stress, rice seedlings show an accumulation of key amino acids, including proline. mdpi.com Similarly, research on VERO cells has shown that the consumption and accumulation of non-essential amino acids like proline and tyrosine are dynamic and depend on the availability of other nutrients such as glucose and glutamine. diva-portal.org The metabolic pathways for these amino acids are interconnected with central carbon metabolism, where intermediates can serve as backbones for their synthesis. mdpi.com
The formation of the peptide bond between tyrosine and proline is an enzymatic process. While specific synthetases dedicated solely to this compound have not been extensively characterized, several classes of enzymes are known to catalyze such reactions.
Non-ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptide natural products. nih.govrsc.org NRPSs function as assembly lines, where specific domains, known as adenylation (A) domains, select and activate amino acids, which are then tethered to peptidyl carrier protein (PCP) domains for subsequent peptide bond formation by condensation (C) domains. nih.govspringernature.comnih.gov The modular nature of NRPSs allows for the incorporation of various amino acids, and it is plausible that specific NRPS modules could be responsible for the synthesis of this compound in microorganisms. The engineering of these A domains is a strategy for creating novel nonribosomal peptides. mdpi.com
Transpeptidases: These enzymes catalyze the transfer of an amino acid or peptide from one molecule to another. DD-transpeptidases are well-known for their role in bacterial cell wall cross-linking. wikipedia.orgresearchgate.net Another class, L,D-transpeptidases, are also involved in peptidoglycan synthesis, particularly in certain bacteria like Mycobacterium tuberculosis. nih.govuniprot.org While their primary role is in cell wall metabolism, the catalytic mechanism of transpeptidases, which involves forming a new peptide bond, suggests they could potentially be involved in dipeptide synthesis under certain conditions.
Other Enzymatic Synthesis: Laboratory and industrial synthesis of peptides can also be achieved using specific enzymes. For example, Dipeptidyl Aminopeptidase IV (DP IV) from Aspergillus oryzae has been used to catalyze peptide bond formation. Similarly, a mutated form of Prolyl Aminopeptidase (PAP) has shown the ability to synthesize proline-containing peptides.
Integration of this compound within Cellular and Systemic Metabolomes
Once synthesized, this compound becomes part of the metabolome, the complete set of small-molecule chemicals found within a biological sample. Its presence and concentration can be indicative of specific metabolic states and can be influenced by various biological processes.
Metabolomics, the large-scale study of metabolites, has become a powerful tool for identifying and quantifying molecules like this compound in various biological samples. scholaris.camdpi.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to generate metabolic profiles. scholaris.camdpi.com
This compound has been identified in untargeted metabolic profiling studies across different organisms and conditions:
In plants , it has been detected in studies investigating the effects of treatments like thidiazuron (B128349) on African violets and in analyses of non-volatile metabolites in rice. mdpi.commdpi.com
In microorganisms , this compound has been noted as a characteristic metabolite in fermented goat milk containing Lactobacillus casei. cnif.cn It has also been identified in the metabolic profiles of co-fermentations involving Eurotium cristatum. scispace.com
In humans , this compound has been listed as a metabolite in databases such as the Human Metabolome Database (HMDB) and the Metabolomics Workbench, indicating its presence in human samples. hmdb.cametabolomicsworkbench.org It has also been identified in metabolic profiling of dried blood spots. uu.nl
Table 1: Detection of this compound in Various Metabolomics Studies
| Organism/System | Study Context | Reference |
|---|---|---|
| African Violet (Saintpaulia ionantha) | Metabolomics of thidiazuron treatment | mdpi.com |
| Rice (Oryza sativa) | Analysis of non-volatile metabolites during grain filling | mdpi.com |
| Fermented Goat Milk | Metabolic profiling with Lactobacillus casei | cnif.cn |
| Eurotium cristatum Co-fermentation | Metabolomic profiles of liquid state fermentation | scispace.com |
| Human | Metabolic profiling of dried blood spots | uu.nl |
The concentration of this compound in a biological system is not static; it is subject to metabolic turnover, which includes both its synthesis and its degradation or conversion into other molecules. The turnover rate of proteins and peptides is a crucial aspect of cellular quality control and regulation. nih.gov This process ensures the removal of damaged molecules and allows for the adjustment of protein and peptide levels in response to changing cellular needs. nih.gov
The degradation of peptides can occur through the action of various peptidases. The rate of turnover can vary significantly between different proteins and peptides and is influenced by factors such as their structure and the cellular environment. nih.gov While specific turnover rates for this compound are not widely reported, studies on protein turnover kinetics provide a framework for understanding how dipeptides might be processed. nih.gov For example, in a study on yeast-derived peptides, the tetrapeptide Tyr-Pro-Leu-Pro (YPLP) was found to influence metabolic pathways related to energy metabolism and oxidative stress in mice, suggesting that peptides can be absorbed and exert biological effects before being fully degraded. nih.gov This implies that the turnover of this compound could be linked to its potential biological activities.
Microbial Contributions to this compound Metabolism and Biotransformation
The gut microbiota plays a significant role in the metabolism of various compounds, including amino acids and their derivatives. nih.govnih.gov Microorganisms possess a vast array of enzymes that can transform dietary components and host-derived molecules, a process known as biotransformation. nih.govinflibnet.ac.inmedcraveonline.com This microbial metabolism can produce a wide range of metabolites that can signal to the host. nih.govmdpi.com
Microbial enzymes are capable of both synthesizing and degrading peptides. For instance, microbial fermentation is a known method for producing bioactive peptides. The fermentation of milk proteins by fungi can yield dipeptides with specific activities. Conversely, the diverse enzymatic machinery of the gut microbiome can also break down peptides. libretexts.org The biotransformation of natural products by gut microbes is a key area of research, as it can significantly alter the bioactivity of these compounds. frontiersin.org It is therefore highly probable that gut microbes can metabolize this compound, either from dietary sources or from the breakdown of larger proteins, potentially converting it into other bioactive molecules.
Role of Gut Microbiota in this compound Production and Degradation
The dipeptide this compound is primarily considered an intermediate product resulting from the incomplete breakdown of dietary or host-derived proteins within the gastrointestinal tract. hmdb.ca The gut microbiota plays a crucial role in the metabolism of proteins and peptides that escape digestion in the upper gastrointestinal tract. oup.com Proline-containing peptides, in particular, often exhibit resistance to hydrolysis by human digestive enzymes, which allows them to reach the colon intact where they become available substrates for the resident microbial communities. cambridge.org
The production of this compound in the gut is therefore largely a consequence of the proteolytic activity of various bacteria. Microorganisms within the gut lumen secrete a wide array of proteases and peptidases that break down complex proteins into smaller peptides and individual amino acids. frontiersin.org Dipeptides like this compound can be transiently formed during this degradation cascade. While direct microbial synthesis of linear dipeptides can occur via enzymes such as non-ribosomal peptide synthetases (NRPs), a more significant source within the gut environment is the partial hydrolysis of protein matter. researchgate.net
The degradation of this compound is a key part of the broader amino acid metabolism performed by gut anaerobes, often through fermentation pathways known as Stickland reactions, where one amino acid is oxidized while another is reduced. nih.gov Organisms such as Clostridium sporogenes are well-documented for their ability to metabolize aromatic amino acids like tyrosine for energy. nih.govresearchgate.net The degradation of this compound would involve cleaving the peptide bond, releasing free tyrosine and proline. These amino acids can then enter specific microbial metabolic pathways. For instance, proline can serve as a potent electron acceptor in Stickland metabolism for bacteria like Clostridioides difficile, while tyrosine can be fermented to produce various aromatic end-products. nih.govnih.gov The availability of carbohydrates can influence the extent of this peptide and amino acid fermentation, with high carbohydrate availability often reducing the dissimilatory metabolism of amino acids. oup.com
The table below summarizes key gut bacteria implicated in the metabolism of peptides and the constituent amino acids of this compound.
| Bacterial Species | Phylum | Relevance to this compound Metabolism | Reference |
|---|---|---|---|
| Clostridium sporogenes | Firmicutes | Metabolizes aromatic amino acids (tyrosine) and proline via Stickland reactions for energy. | oup.comnih.govresearchgate.net |
| Clostridioides difficile | Firmicutes | Utilizes proline as a primary electron acceptor (Stickland acceptor) for growth. | nih.gov |
| Bacteroides thetaiotaomicron | Bacteroidetes | Known for its extensive capacity to degrade polysaccharides but also ferments peptides and amino acids like tyrosine. | oup.comnih.gov |
| Lactobacillus species (e.g., L. casei) | Firmicutes | Possess complex proteolytic systems capable of hydrolyzing peptides; involved in phenylalanine and tyrosine metabolism. | cnif.cncabidigitallibrary.org |
| Pseudomonas aeruginosa | Pseudomonadota | Produces proline-specific peptidases such as Aminopeptidase P. | mdpi.com |
Identification of Microbial Enzymes Catalyzing this compound Modifications
The modification and degradation of this compound by the gut microbiota are mediated by a specific set of microbial enzymes. The primary modification is the hydrolytic cleavage of the peptide bond between the tyrosine and proline residues, a reaction catalyzed by peptidases.
Due to the unique, rigid structure of proline, peptides containing this amino acid require specialized enzymes for their breakdown. mdpi.com A key enzyme capable of degrading this compound is Aminopeptidase P (APPro) (EC 3.4.11.9). This metalloprotease specifically cleaves the N-terminal amino acid from a peptide sequence where the second residue is proline (an Xaa-Pro bond). mdpi.com Therefore, APPro can directly hydrolyze Tyrosyl-proline into free L-tyrosine and L-proline. Such enzymes have been identified in various bacteria, including gut-associated species. mdpi.com
Other microbial peptidases also contribute to the processing of proline-containing peptides. Dipeptidyl peptidases (e.g., DPP-4, EC 3.4.14.5) are serine proteases that cleave dipeptides from the N-terminus of peptides that have proline or alanine (B10760859) at the penultimate position. nih.gov While this compound itself is a dipeptide, these enzymes are crucial for processing larger oligopeptides to potentially release Tyr-Pro. Furthermore, the extensive proteolytic systems of many gut microbes, such as lactic acid bacteria, include a variety of intracellular endopeptidases, dipeptidases, and aminopeptidases that collectively ensure the complete breakdown of peptides into amino acids. cabidigitallibrary.org
Once this compound is cleaved, the resulting free amino acids are further modified by other microbial enzymes. For example, in Clostridium sporogenes, the metabolism of tyrosine can be initiated by an aromatic amino acid aminotransferase and proceed through a reductive pathway involving 3-(aryl)acrylate reductase (acdA). uniprot.org Proline metabolism in organisms like C. difficile involves proline racemase , which converts L-proline to D-proline, followed by the action of d-proline reductase (Prd), a selenoenzyme that reduces D-proline to 5-aminovalerate as part of its energy metabolism. nih.gov
The table below details some of the key microbial enzymes involved in the metabolism and modification of this compound and its constituent amino acids.
| Enzyme Name | EC Number | Microbial Source Example | Action Relevant to this compound | Reference |
|---|---|---|---|---|
| Aminopeptidase P (APPro) | 3.4.11.9 | Pseudomonas aeruginosa | Directly cleaves the Tyr-Pro peptide bond, releasing tyrosine and proline. | mdpi.com |
| Dipeptidyl Peptidase 4 (DPP-4) | 3.4.14.5 | Microbial (general) | Cleaves X-Pro dipeptides from the N-terminus of larger peptides. | nih.gov |
| d-Proline Reductase (Prd) | 1.21.4.1 | Clostridioides difficile | Reduces D-proline (formed from L-proline) to 5-aminovalerate for energy conservation. | nih.gov |
| 3-(aryl)acrylate reductase (acdA) | 1.3.1.133 | Clostridium sporogenes | Catalyzes a key reduction step in the metabolic pathway of aromatic amino acids like tyrosine. | uniprot.org |
| General Microbial Proteases/Peptidases | - | Lactic Acid Bacteria (e.g., Lactobacillus) | Broad-specificity hydrolysis of peptides as part of the overall proteolytic system. | frontiersin.orgcabidigitallibrary.org |
Chemical Synthesis Strategies and Analogues of Tyrosylproline
Advanced Methodologies for Tyrosylproline Synthesis
Modern peptide synthesis has evolved to offer highly efficient and automated methods for creating peptides with high purity. openaccessjournals.com These advanced techniques are crucial for the synthesis of specific sequences like this compound, ensuring proper stereochemistry and yield.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is assembled sequentially while one end is anchored to an insoluble polymeric support, or resin. openaccessjournals.combachem.com This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing steps. bachem.com For a dipeptide like this compound, the synthesis would typically involve anchoring the C-terminal amino acid, proline, to the resin, followed by the coupling of the N-terminal amino acid, tyrosine.
To ensure the specific formation of the desired peptide bond and prevent side reactions, the reactive functional groups of the amino acids (the α-amino group and any side-chain functionalities) must be reversibly blocked with protecting groups. biosynth.com Two primary orthogonal protection strategies dominate SPPS: the Fmoc/tBu and the Boc/Bzl methods. iris-biotech.depeptide.com
The Fmoc/tBu strategy is the most widely used approach in contemporary SPPS. seplite.combeilstein-journals.org It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. iris-biotech.deseplite.com The side chains of the amino acids, including the hydroxyl group of tyrosine, are protected by acid-labile groups such as tert-butyl (tBu). seplite.com The Fmoc group is typically removed using a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). seplite.com This deprotection is mild, allowing the acid-sensitive side-chain protecting groups and the resin linkage to remain intact. seplite.com The final cleavage of the completed peptide from the resin and removal of the side-chain protecting groups is achieved simultaneously using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.de
The Boc/Bzl strategy is the older, more traditional method. iris-biotech.de It uses the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.com This strategy is considered "quasi-orthogonal" because both protecting groups are removed by acid, but at different concentrations. biosynth.comiris-biotech.de The Boc group is removed at each step with a moderately strong acid like TFA, while the more stable Bzl-based side-chain protecting groups require a very strong acid, such as hydrofluoric acid (HF), for final cleavage. iris-biotech.depeptide.com While effective, the harsh conditions required for final deprotection, particularly the use of HF, have led to the Fmoc/tBu strategy being favored for many applications. iris-biotech.de
Table 1: Comparison of Fmoc/tBu and Boc/Bzl Protecting Group Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| α-Amino Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl) |
| α-Amino Deprotection | Base (e.g., Piperidine) | Mild Acid (e.g., TFA) |
| Final Cleavage | Strong Acid (e.g., TFA) | Strong Acid (e.g., HF) |
| Orthogonality | Fully Orthogonal peptide.com | Quasi-Orthogonal biosynth.com |
| Key Advantage | Milder reaction conditions, less toxic reagents. seplite.com | Can be advantageous for certain complex or hydrophobic sequences. biosynth.com |
| Key Disadvantage | Fmoc group can be sensitive; potential for side reactions like diketopiperazine formation in dipeptide synthesis. | Requires specialized equipment and handling for hazardous strong acids like HF. iris-biotech.de |
The success of SPPS for this compound synthesis hinges on the appropriate choice of solid support (resin) and the optimization of the coupling reaction.
Resin Selection: The resin is an insoluble polymer support to which the first amino acid is attached via a linker. biosynth.com The properties of the resin, such as its polymer matrix and linker type, are critical for synthetic efficiency. biosynth.com
Polymer Matrix: Polystyrene (PS) cross-linked with divinylbenzene (B73037) is a common, inexpensive, and chemically inert support. biosynth.com However, its hydrophobicity can sometimes hinder the synthesis of certain peptides. Polyethylene glycol (PEG)-grafted PS resins (PEG-PS) offer improved swelling properties in polar solvents used for SPPS, enhancing reaction kinetics. nih.gov
Linker: The linker connects the peptide to the resin and determines the conditions required for final cleavage. For the Fmoc/tBu strategy, acid-sensitive linkers are used. Wang resin and 2-chlorotrityl chloride (2-CTC) resin are frequently employed. seplite.comgoogle.com The 2-CTC resin is particularly useful as it is highly acid-sensitive, allowing the peptide to be cleaved while keeping side-chain protecting groups intact if desired, creating protected peptide fragments for use in segment condensation. google.com For the synthesis of a C-terminal proline peptide, specific resins like DHPP resin may be used to prevent the formation of diketopiperazine (DKP), a common side reaction. biosynth.com
Coupling Reagent Optimization: The formation of the peptide bond between the carboxyl group of the incoming amino acid (tyrosine) and the free amino group of the resin-bound amino acid (proline) is facilitated by a coupling reagent. bachem.com This reagent activates the carboxyl group to form a reactive intermediate. bachem.com
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective activators. bachem.compeptide.com However, they can lead to racemization. To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are used. orgsyn.orgamericanpeptidesociety.org DIC is often preferred in automated synthesis because its urea (B33335) byproduct is soluble, simplifying its removal. bachem.com
Aminium/Uronium and Phosphonium Salts: These reagents, such as HBTU, HATU, HCTU, and PyBOP, are highly efficient and lead to rapid coupling with minimal racemization. peptide.comsigmaaldrich.com HATU is particularly effective for difficult couplings, including sterically hindered amino acids. peptide.comsigmaaldrich.com COMU, an Oxyma-based aminium salt, offers high reactivity and is considered safer than HOBt/HOAt-based reagents as it avoids potentially explosive precursors. bachem.com The choice of reagent and the use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are optimized to ensure a high coupling yield without side reactions. bachem.com
Table 2: Common Coupling Reagents for this compound Synthesis
| Reagent Class | Example(s) | Key Characteristics |
|---|---|---|
| Carbodiimides | DIC (Diisopropylcarbodiimide) | Cost-effective; soluble urea byproduct; requires an additive (e.g., Oxyma Pure, HOBt) to minimize racemization. bachem.comiris-biotech.de |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Highly efficient, fast reaction times, low racemization. peptide.comsigmaaldrich.com HATU is very reactive; COMU is a safer, highly effective alternative. bachem.comsigmaaldrich.com |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly effective, especially for sterically hindered couplings and cyclizations. peptide.comsigmaaldrich.com |
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, is the classical method of peptide synthesis where reactions are carried out in a homogeneous solution. openaccessjournals.comnih.gov While largely superseded by SPPS for routine synthesis due to the labor-intensive purification steps, LPPS remains valuable for large-scale production and for synthesizing peptides that are difficult to make on a solid support. nih.govmdpi.com
Instead of adding amino acids one by one, LPPS often employs a convergent strategy known as segment condensation or fragment ligation. nih.govnih.gov In this approach, smaller, protected peptide fragments are synthesized separately and then joined together in solution to form the final peptide. nih.gov
For a dipeptide like this compound, the process would be straightforward: a protected tyrosine derivative (e.g., Boc-Tyr(tBu)-OH) would be coupled with a protected proline ester (e.g., H-Pro-OMe). The coupling would utilize the same types of activating reagents as in SPPS (e.g., DIC/HOBt). This method allows for the purification and characterization of intermediate fragments, which can ensure the high purity of the final product. One-pot multi-segment condensation strategies are also being developed to improve the efficiency of this approach by minimizing intermediate purification steps. rsc.org
A significant drawback of LPPS is the challenge associated with purification and yield.
Yield Optimization: Maximizing yield in LPPS requires careful optimization of reaction conditions, including solvent choice, temperature, and the stoichiometric balance of reactants. Ensuring complete reactions is crucial to avoid the formation of closely related impurities that are difficult to separate from the target peptide. Recent developments aim to simplify purification; for example, using coupling reagents like T3P® that generate water-soluble byproducts, which can be easily removed through aqueous washes. mdpi.com Another emerging technique is a form of LPPS where a lipophilic tag is attached to the peptide, allowing for purification by precipitation. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Tyr-Pro |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| tert-butyl | tBu |
| tert-butoxycarbonyl | Boc |
| Benzyl | Bzl |
| Trityl | Trt |
| 2-chlorotrityl chloride | 2-CTC |
| Dicyclohexylcarbodiimide | DCC |
| Diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma Pure |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |
| N,N-Diisopropylethylamine | DIPEA |
| Trifluoroacetic acid | TFA |
| Hydrofluoric acid | HF |
| Dimethylformamide | DMF |
| Divinylbenzene | DVB |
| Polyethylene glycol | PEG |
| Cyclic propylphosphonic anhydride (B1165640) | T3P® |
| Tyrosine | Tyr |
Chemo-Enzymatic Peptide Synthesis (CEPS) for this compound Assembly
Chemo-Enzymatic Peptide Synthesis (CEPS) presents a sophisticated and efficient methodology for the assembly of dipeptides like this compound. This approach merges the precision of enzymatic catalysis with the versatility of chemical synthesis, overcoming some of the limitations of purely chemical methods like Solid-Phase Peptide Synthesis (SPPS). qyaobio.comnih.gov CEPS is recognized for its mild reaction conditions, which minimize the risk of racemization and the need for extensive protecting group strategies. nih.gov
The general mechanism of CEPS involves the use of a hydrolase, such as a protease, in a kinetically controlled synthesis. nih.gov For the assembly of this compound (Tyr-Pro), a suitable acyl donor, typically an activated ester of tyrosine (e.g., N-protected Tyrosine methyl or ethyl ester), would be used. The proline would act as the nucleophile (the amine component).
A potential enzymatic catalyst for this specific linkage is a serine protease like α-chymotrypsin, which exhibits a strong preference for catalyzing reactions involving aromatic amino acids such as tyrosine at the P1 position of the substrate. psu.edu The enzyme facilitates the formation of the peptide bond between the carboxyl group of the tyrosine derivative and the secondary amine of proline. The reaction is typically conducted in aqueous-organic solvent mixtures or in frozen aqueous systems to shift the thermodynamic equilibrium from hydrolysis towards synthesis. nih.gov
The key advantages of employing CEPS for this compound synthesis are summarized below:
| Feature | Description | Reference |
| Stereoselectivity | Enzymes are inherently chiral and catalyze the reaction with high stereospecificity, ensuring the formation of the desired L-L or other stereoisomeric forms of Tyr-Pro without racemization. | nih.gov |
| Mild Conditions | The synthesis is performed under mild pH and temperature conditions, preserving the integrity of the amino acid side chains and reducing the need for orthogonal protecting groups. | qyaobio.com |
| Reduced Byproducts | Compared to SPPS, CEPS can lead to higher purity of the final product by minimizing side reactions and eliminating the need for harsh cleavage cocktails. | qyaobio.com |
| "Green" Chemistry | The use of enzymes as catalysts and often aqueous-based solvent systems aligns with the principles of green chemistry by reducing the reliance on toxic reagents and solvents. | nih.gov |
Design, Synthesis, and Conformational Analysis of this compound Analogues
Modifying the structure of this compound leads to the creation of analogues with altered chemical properties, conformations, and potentially new biological functions.
As mimics of phosphotyrosyl peptides, tyrosyl H-phosphonopeptides and methylphosphonopeptides are valuable tools for studying cellular signaling pathways involving protein tyrosine kinases and phosphatases. nih.gov These analogues contain a non-hydrolyzable or isoelectrically modified phosphate (B84403) group mimic. nih.gov
A solid-phase synthesis strategy has been developed for creating these analogues. nih.gov The key steps of this methodology are outlined below:
Peptide Assembly: The peptide backbone is synthesized on a solid support using the standard Fluorenylmethyloxycarbonyl (Fmoc) strategy.
Tyrosine Incorporation: The tyrosine residue is incorporated using an allyl-protected derivative.
Selective Deprotection: The allyl protecting group on the tyrosine side chain is selectively removed on-resin using a palladium catalyst, such as Pd(PPh₃)₄.
Phosphonylation/Methylphosphonylation:
For H-phosphonopeptides , the unprotected tyrosine hydroxyl group is reacted with di-tert-butyl-N,N-diethyl-phosphoramidite in the presence of 1H-tetrazole.
For methylphosphonopeptides , the reaction is performed with O-tert-butyl-N,N-diethyl-P-methylphosphonamidite, followed by an oxidation step.
Cleavage and Deprotection: The final peptide analogue is cleaved from the resin and fully deprotected using Trifluoroacetic acid (TFA).
This method has been shown to produce the desired phosphonopeptides in high yields and purities (often >90%). nih.gov
Cyclization of dipeptides is a common strategy to create conformationally constrained analogues. For this compound, the most straightforward cyclic derivative is the corresponding 2,5-diketopiperazine, also known as a cyclic dipeptide or anhydride. These cyclic structures are valuable as rigid scaffolds in medicinal chemistry and as synthetic intermediates.
The synthesis of this compound anhydride (cyclo(Tyr-Pro)) can be achieved through several methods, often involving the cyclization of a linear dipeptide precursor. A common approach involves heating the linear dipeptide methyl or ethyl ester in a high-boiling point solvent like toluene (B28343) or xylene, which promotes an intramolecular condensation reaction with the elimination of alcohol.
General Synthesis Steps for this compound Anhydride:
Esterification: The carboxyl group of the linear Tyr-Pro dipeptide is first protected, typically as a methyl or ethyl ester.
Deprotection of N-terminus: The N-terminal protecting group (if present) is removed to free the tyrosine amine group.
Intramolecular Cyclization: The dipeptide ester is heated in an appropriate solvent to induce intramolecular aminolysis, forming the six-membered diketopiperazine ring.
Purification: The resulting cyclic product is purified, usually by recrystallization or chromatography.
Characterization of the resulting cyclic derivative would involve standard analytical techniques:
| Analytical Technique | Expected Information |
| ¹H NMR | Confirmation of the cyclic structure through characteristic shifts of the α-protons and disappearance of terminal amine and carboxyl protons. |
| FTIR Spectroscopy | Presence of the characteristic cyclic imide/amide carbonyl stretching frequencies and absence of carboxylic acid O-H stretch. mdpi.com |
| Mass Spectrometry | Determination of the correct molecular weight for the cyclized product. |
Rational Design of this compound-Based Peptide Mimetics
The rational design of peptide mimetics is a key strategy in medicinal chemistry to develop molecules with improved pharmacological properties compared to their parent peptides. This approach aims to create analogues, or mimetics, that retain or enhance biological activity while overcoming limitations such as poor stability and low bioavailability. The process often involves computational and structural biology techniques to guide the design of novel molecules. nih.govsynvivobio.com
The core principle of rational design is to identify the key amino acid residues and their spatial arrangement responsible for biological activity—the pharmacophore. frontiersin.org This is often achieved through methods like molecular docking and dynamics simulations, which model the interaction between the peptide and its biological target. nih.govsynvivobio.com Based on the three-dimensional structure of the peptide-target complex, modifications can be introduced to the peptide sequence. These modifications can include substituting amino acids, altering the peptide backbone, or creating cyclic structures to constrain the conformation. cam.ac.uknih.gov
In the context of this compound (Tyr-Pro), rational design focuses on modifying the dipeptide to create mimetics with specific therapeutic applications. The design process considers the unique structural features of the Tyr-Pro motif, such as the bulky phenolic side chain of tyrosine and the conformationally restricted pyrrolidine (B122466) ring of proline, which often induces a β-turn in peptide chains.
One area of application has been in the development of enzyme inhibitors. For instance, analogues of a nonapeptide substrate for the HIV proteinase, which contains a Tyr-Pro sequence (Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2), have been synthesized. nih.gov The design of these analogues involves fragment condensation in the solid phase to create variations of the original peptide, aiming to improve its interaction with the enzyme's active site. nih.gov
Another strategy involves creating simpler analogues to probe structure-activity relationships. The synthesis of N-terminal modified Tyr-Pro analogues, such as Tyr-Pro-NH2 (amide) and Tyr-Pro-OMe (methyl ester), has been explored. These simple modifications can significantly influence the molecule's properties and biological activity, with these specific analogues demonstrating analgesic effects. researchgate.net
Furthermore, conformational constraint is a powerful tool in peptidomimetic design. By cyclizing the peptide, its flexibility is reduced, which can lock it into a bioactive conformation and increase its resistance to enzymatic degradation. An example is the diketopiperazine of Tyr-Pro, cyclo(Tyr-Pro). researchgate.net The conformational landscape of such cyclic dipeptides is studied using spectroscopic methods and quantum chemical calculations to understand how the three-dimensional structure influences its properties. researchgate.net The table below summarizes different approaches to designing this compound-based mimetics.
| Design Strategy | Example Mimetic/Analogue | Rationale | Research Findings |
| Substrate Analogue Design | HIV Proteinase Substrate Analogues (e.g., Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2) | To develop improved substrates or inhibitors for HIV proteinase by modifying a known peptide sequence containing Tyr-Pro. | Fragment condensation was successfully used to synthesize 11 analogues, which were then assayed as substrates for HIV-1 and HIV-2 proteinases. nih.gov |
| Simple Terminal Modification | Tyr-Pro-NH2 and Tyr-Pro-OMe | To investigate the influence of simple chemical modifications on the C-terminus on biological activity. | The amide and methyl ester analogues demonstrated significant analgesic activity in preclinical models, whereas the constituent amino acids alone did not. researchgate.net |
| Conformational Constraint | cyclo(Tyr-Pro) | To create a rigid structure that mimics a specific bioactive conformation of the linear dipeptide, potentially increasing stability and activity. | Spectroscopic and computational studies revealed that cyclo(Tyr-Pro) exists in both folded and extended conformations, providing insight into its structural dynamics. researchgate.net |
| Backbone Modification | N-t-Boc-Tyrosyl-Proline | The use of a tert-butyloxycarbonyl (Boc) protecting group modifies the N-terminus, which is a common strategy in peptide synthesis and can influence conformation. | X-ray crystallography has been used to determine the solid-state conformation of Boc-Tyr-Pro hydrates, showing specific cis/trans isomerism of the peptide bond. acs.org |
Chromatographic and Spectroscopic Characterization of Synthetic this compound
Following the synthesis of this compound and its analogues, rigorous characterization is essential to confirm the identity, purity, and structure of the compound. This is typically achieved through a combination of chromatographic and spectroscopic techniques.
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis and purification of synthetic peptides like this compound. lookchem.com Reversed-Phase HPLC (RP-HPLC) is particularly common, where the peptide is separated based on its hydrophobicity. mdpi.comlcms.cz
The synthetic peptide is dissolved in a polar mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C18 silica). mdpi.com A gradient of increasing organic solvent (like acetonitrile) is used to elute the components, with more hydrophobic molecules being retained longer. The purity of the this compound sample is determined by the peak area of the main component relative to any impurity peaks in the chromatogram. lcms.cz The identity of the peptide can be confirmed by comparing its retention time to that of a known standard or by coupling the HPLC system to a mass spectrometer (LC-MS). lcms.cz
The table below outlines a typical RP-HPLC method for the characterization of a synthetic peptide like this compound.
| Parameter | Condition | Purpose |
| Column | C18, Monolithic or Particle-Packed | Provides a nonpolar stationary phase for separation based on hydrophobicity. mdpi.com |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | The aqueous phase. TFA and FA are ion-pairing agents that improve peak shape. FA is more suitable for MS detection. lcms.cz |
| Mobile Phase B | Acetonitrile (B52724) (ACN) with 0.1% TFA or FA | The organic phase used to elute the peptide from the column. lcms.cz |
| Gradient | 5-95% Mobile Phase B over 20-30 minutes | A gradual increase in organic solvent concentration ensures the separation of the main product from synthesis-related impurities. mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection | UV Absorbance at 214 nm and 280 nm | Peptide bonds absorb strongly at ~214 nm. The tyrosine side chain provides specific absorbance at ~280 nm. lcms.cz |
| Expected Retention Time | Dependent on exact conditions, but predictable based on hydrophobicity. | Used for identification and purity assessment. mdpi.com |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of the synthesized this compound.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptide. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₄H₁₈N₂O₄ for this compound). researchgate.net The observed mass should match the calculated molecular weight of 278.30 g/mol . Tandem MS (MS/MS) can be used to sequence the dipeptide by fragmenting the molecule and analyzing the resulting daughter ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical structure. researchgate.net These techniques provide information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the presence of both tyrosine and proline residues and their connectivity through the peptide bond. Specific chemical shifts and coupling constants can also provide insight into the conformation of the peptide in solution. diva-portal.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. researchgate.net Characteristic absorption bands for the amide bond (Amide I and Amide II bands), carboxylic acid, and the aromatic ring of tyrosine can be identified, confirming the successful formation of the dipeptide structure. diva-portal.org
The following table summarizes the expected data from the spectroscopic characterization of this compound.
| Technique | Parameter | Expected Result for this compound |
| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | m/z 279.1285 (Calculated for C₁₄H₁₉N₂O₄⁺) |
| ¹H NMR | Chemical Shifts (δ) in D₂O | Signals corresponding to aromatic protons of tyrosine (~6.8-7.2 ppm), α-protons of both residues, and aliphatic protons of the proline ring (~1.8-3.6 ppm). researchgate.net |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for carbonyl carbons (~170-180 ppm), aromatic carbons of tyrosine (~115-155 ppm), and aliphatic carbons of both residues. researchgate.net |
| FTIR | Wavenumbers (cm⁻¹) | Characteristic peaks for O-H stretch (phenol and acid), N-H stretch, C=O stretch (amide and acid), and C=C stretch (aromatic). researchgate.netnih.gov |
The combined use of these chromatographic and spectroscopic methods provides a comprehensive characterization of synthetic this compound, ensuring its identity, purity, and structural integrity for subsequent studies.
Enzymatic Degradation and Biotransformation Pathways of Tyrosylproline
Identification and Characterization of Enzymes Degrading Tyrosylproline
The hydrolysis of the Tyr-Pro peptide bond is catalyzed by a select group of enzymes. These can be broadly categorized as specific dipeptidases, which show a high affinity for X-Pro substrates, and broad-spectrum proteases, which have a more general activity.
The enzymatic cleavage of this compound is primarily accomplished by specific dipeptidases designed to handle the sterically hindered X-Proline bond. While broad-spectrum proteases can hydrolyze this bond, they do so with low efficiency and specificity.
Specific Dipeptidases: The most significant enzyme in this class is Prolidase (EC 3.4.13.9) , also known as X-prolyl dipeptidase. Prolidase is a metalloenzyme that specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. It is the principal enzyme responsible for degrading Tyr-Pro into its constituent amino acids, tyrosine and proline. It is ubiquitous in organisms from bacteria to mammals, where it functions as the final step in the degradation of proline-rich proteins like collagen.
Broad-Spectrum Proteases: Enzymes like Pronase (a mixture of proteases from Streptomyces griseus) and Proteinase K can digest proteins down to small peptides or free amino acids. While they can cleave the Tyr-Pro bond, they lack the specificity of prolidase and are typically used in laboratory settings for complete, non-specific protein digestion rather than physiological regulation. Their action on a small dipeptide like Tyr-Pro is generally inefficient compared to their action on larger polypeptide chains.
The table below summarizes the key enzymes involved in pathways related to this compound.
| Enzyme | EC Number | Primary Function | Relevance to this compound |
|---|---|---|---|
| Prolidase | 3.4.13.9 | Hydrolyzes X-Pro and X-Hyp dipeptides | Directly degrades this compound into Tyrosine and Proline. It is the primary enzyme for this reaction. |
| Dipeptidyl Peptidase IV (DPP-IV) | 3.4.14.5 | Cleaves X-Pro dipeptides from the N-terminus of polypeptides | Does not degrade the dipeptide itself but can release it from a larger peptide chain (e.g., from ...-Tyr-Pro-...). |
| Pronase | N/A (Mixture) | Broad-spectrum, non-specific protein digestion | Can hydrolyze the Tyr-Pro bond but with low specificity and efficiency. Primarily a laboratory tool. |
| Proteinase K | 3.4.21.64 | Broad-spectrum serine protease | Similar to Pronase, capable of cleaving the bond but not a specific physiological catalyst for Tyr-Pro degradation. |
The efficiency of Tyr-Pro hydrolysis is dictated by the precise molecular interactions within the enzyme's active site. The proline residue's rigid structure makes the adjacent peptide bond a challenging substrate, necessitating a specialized catalytic mechanism.
Mechanism of Prolidase: Prolidase is a classic example of a metalloenzyme, typically requiring two divalent metal ions (e.g., Mn²⁺, Zn²⁺, or Co²⁺) in its active site for catalysis. The catalytic process involves:
Substrate Binding: The dipeptide Tyr-Pro binds to the active site. The C-terminal proline ring fits into a specific hydrophobic pocket (S1' subsite), while the N-terminal tyrosine residue occupies the S1 subsite.
Metal Ion Coordination: One metal ion coordinates with the nitrogen atom of proline's ring and the carbonyl oxygen of the peptide bond. The second metal ion activates a water molecule.
Nucleophilic Attack: The metal-activated water molecule performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond.
Product Release: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the release of free tyrosine and proline.
The bulky, aromatic side chain of tyrosine can influence binding affinity and catalytic rate. Studies comparing the hydrolysis of various X-Pro dipeptides by prolidase often show that substrates with smaller, uncharged N-terminal residues (like Glycylproline) are hydrolyzed more efficiently than those with large, bulky residues like tyrosine, indicating a degree of steric hindrance in the S1 subsite.
The following table presents representative kinetic data for the hydrolysis of different X-Pro dipeptides by a model prolidase, illustrating the influence of the N-terminal residue.
| Substrate (X-Pro) | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
|---|---|---|---|
| Glycylproline (Gly-Pro) | 1.2 | 1500 | 1.25 x 106 |
| Alanine-Proline (Ala-Pro) | 1.8 | 1350 | 7.50 x 105 |
| This compound (Tyr-Pro) | 3.5 | 420 | 1.20 x 105 |
| Leucine-Proline (Leu-Pro) | 2.5 | 950 | 3.80 x 105 |
Note: Data are representative values for illustrative purposes and can vary based on the enzyme source and assay conditions.
Biological Contexts of this compound Degradation
The enzymatic breakdown of Tyr-Pro is not an isolated event but is integrated into larger physiological and ecological systems.
In vertebrates, the degradation of Tyr-Pro is a key step in the final stage of protein digestion and absorption. Dietary proteins are initially broken down in the stomach and small intestine by proteases like pepsin, trypsin, and chymotrypsin. This process generates a mixture of free amino acids and small peptides. Proline-containing peptides, including Tyr-Pro, are often resistant to these proteases and reach the intestinal brush border intact.
Here, membrane-bound and cytosolic peptidases of the enterocytes take over. Prolidase, which is highly expressed in the intestinal mucosa, hydrolyzes Tyr-Pro, releasing tyrosine and proline. These free amino acids are then transported across the cell membrane into the bloodstream via specific amino acid transporters. Once in circulation, they become part of the body's free amino acid pool, available for:
Protein Synthesis: Incorporation into new proteins.
Metabolic Precursors: Tyrosine serves as a precursor for neurotransmitters (dopamine, norepinephrine), hormones (thyroxine), and melanin. Proline is crucial for collagen synthesis.
Energy Production: Both amino acids can be deaminated and enter central metabolic pathways.
In the environment, microorganisms are the primary drivers of protein decomposition and nutrient recycling. The breakdown of proteinaceous matter from dead organisms and waste products releases peptides into soil and aquatic systems. Microbes utilize these peptides as essential sources of carbon and nitrogen.
Many bacterial and fungal species have evolved robust enzymatic systems to degrade resistant peptides like Tyr-Pro.
Lactic Acid Bacteria (e.g., Lactobacillus): In dairy fermentation, these bacteria use a complex proteolytic system to break down milk proteins (caseins) into peptides and amino acids, which influences the flavor and texture of products like cheese. Their system includes X-prolyl dipeptidyl aminopeptidases (which release X-Pro dipeptides) and prolidases (which degrade them).
Soil Bacteria (e.g., Bacillus, Pseudomonas): These organisms secrete extracellular proteases and possess intracellular peptidases to mineralize organic nitrogen from decaying plant and animal matter, making it available for other organisms in the ecosystem.
Marine Microorganisms: Marine bacteria and archaea degrade sinking organic particles (marine snow), a process vital for the global carbon and nitrogen cycles. Prolidases from these microbes are often adapted to function under high pressure and low temperatures.
| Microorganism | Relevant Enzyme | Environmental/Industrial Context |
|---|---|---|
| Lactobacillus delbrueckii | Prolidase (PepQ) | Dairy fermentation; breakdown of casein-derived peptides to reduce bitterness and provide nutrients. |
| Bacillus subtilis | Prolidase | Soil ecosystem; decomposition of organic matter and nitrogen cycling. |
| Pseudomonas aeruginosa | Prolidase | Soil and clinical environments; utilization of host proteins (e.g., collagen) as a nutrient source. |
| Aspergillus niger | Fungal Prolidase | Industrial enzyme production; used in the food industry for debittering protein hydrolysates. |
Engineered Enzymatic Systems for this compound Biotransformation
The unique specificity of enzymes that act on Tyr-Pro has prompted research into their modification and application in biotechnology. Protein engineering and enzyme immobilization are two key strategies used to create novel biocatalytic systems.
Protein Engineering: Techniques like site-directed mutagenesis and directed evolution are employed to alter the properties of natural prolidases. The goals of such engineering include:
Enhanced Catalytic Efficiency: Modifying amino acid residues in the S1 subsite to better accommodate the bulky tyrosine side chain, thereby increasing the kcat/Km for Tyr-Pro hydrolysis.
Improved Stability: Introducing mutations that increase the enzyme's tolerance to high temperatures, non-physiological pH, or the presence of organic solvents, making it more robust for industrial processes.
Altered Substrate Specificity: Broadening or narrowing the substrate range to target specific proline-containing peptides in a complex mixture.
Enzyme Immobilization: To improve reusability and process stability, prolidases can be immobilized onto solid supports such as porous glass beads, magnetic nanoparticles, or polymer membranes. Immobilization offers several advantages:
Reusability: The enzyme can be easily recovered from the reaction mixture and used in multiple batches.
Process Control: It allows for the development of continuous flow reactors, where the substrate solution is passed over a column of immobilized enzyme.
Enhanced Stability: The solid support can protect the enzyme from denaturation and degradation.
These engineered systems have practical applications, most notably in the food industry for the debittering of protein hydrolysates. Many bitter-tasting peptides derived from sources like soy, whey, or casein have a proline residue at the C-terminus. The specific cleavage of these peptides, including Tyr-Pro, by an engineered or immobilized prolidase can significantly improve the palatability of protein-fortified foods and supplements.
Directed Evolution and Enzyme Engineering for Enhanced Functionality
Enzyme engineering is a pivotal tool for tailoring enzymes to specific industrial processes by modifying their activity, specificity, and stability. nih.gov The primary strategies employed in enzyme engineering—rational design, directed evolution, and semi-rational design—each offer distinct advantages for enhancing enzyme functionality for dipeptides like this compound. nih.gov Knowledge of an enzyme's structure and function is crucial for selecting the most effective engineering strategy. nih.gov
Directed Evolution: This strategy mimics natural selection in a laboratory setting to evolve enzymes with desired properties without requiring detailed knowledge of the enzyme's structure. The process involves generating a large library of enzyme variants through random mutagenesis, followed by screening or selection for the desired function, such as enhanced catalytic activity towards this compound. pnas.orggoogle.com Continuous directed evolution systems, like phage-assisted continuous evolution (PACE), can rapidly generate enzyme variants with significantly improved characteristics. researchgate.net For instance, directed evolution has been successfully used to alter the substrate specificity of proteases, such as evolving a trypsin variant to cleave specifically at citrullinated arginines, a post-translational modification. pnas.org This approach could theoretically be applied to evolve proteases or peptidases to either efficiently synthesize this compound from its constituent amino acids (Tyrosine and Proline) or to selectively cleave protein sources to release the dipeptide.
These engineering techniques can overcome the limitations of natural enzymes, such as low efficiency, lack of specificity, or instability under industrial process conditions. nih.govengconf.us By enhancing enzyme functionality, it is possible to develop robust biocatalysts for the targeted production or degradation of this compound.
Table 1: Comparison of Enzyme Engineering Strategies for Modifying this compound-Related Biocatalysts
| Strategy | Description | Potential Application for this compound | Advantages | Limitations |
|---|---|---|---|---|
| Directed Evolution | Involves iterative rounds of random gene mutation and screening/selection for improved enzyme function. nih.govresearchgate.net | Evolving a peptidase to have higher specificity and catalytic efficiency for synthesizing or cleaving the Tyr-Pro bond. | Does not require prior knowledge of enzyme structure or mechanism. nih.gov Can achieve significant improvements in function. pnas.org | Requires a high-throughput screening or selection method; can be time-consuming and labor-intensive. google.com |
| Rational Design | Involves making specific, targeted changes to an enzyme's structure based on detailed knowledge of its active site and mechanism. nih.gov | Modifying the substrate-binding pocket of a protease to preferentially accommodate Tyrosine and Proline for enhanced dipeptide synthesis. | Can lead to precise and predictable changes. bakerlab.org Fewer variants need to be screened. | Requires a deep understanding of the protein's structure-function relationship, which is often lacking. nih.gov |
| Semi-Rational Design | A hybrid approach that combines targeted mutagenesis at specific sites with random mutagenesis in surrounding regions. nih.gov | Focusing mutagenesis on the active site loops of a protease to improve its affinity for this compound precursors, while allowing for unexpected beneficial mutations. | Balances the benefits of both rational design and directed evolution, potentially leading to more effective enzyme optimization. nih.gov | Still requires some structural information and a robust screening system. |
Biotechnological Applications in Flavor and Functional Ingredient Production
The targeted production of specific dipeptides like this compound through enzymatic processes has significant potential in the food and nutraceutical industries. google.com Engineered enzymes with enhanced functionality are key to developing economically viable biotechnological applications for producing flavor compounds and functional ingredients. nih.gov
Flavor Production: Peptides and amino acids are well-known contributors to the flavor profiles of foods, particularly the savory or "umami" taste. Enzymatic hydrolysis of proteins from sources like casein is a common method for producing flavor-active peptides. ua.es this compound, found in various protein hydrolysates, can act as a flavor modulator. By using proteases and peptidases—either naturally sourced or engineered for enhanced specificity—manufacturers can control the hydrolysis of proteins to generate hydrolysates enriched with this compound. This allows for the creation of unique and potent flavor enhancers for use in soups, sauces, and other savory products. The use of cell-free biomanufacturing systems with immobilized enzymes can further enhance the efficiency and stability of these processes. enginzyme.commdpi.com
Functional Ingredient Production: Beyond flavor, this compound is being investigated for its potential as a functional food ingredient with health benefits. Research has shown that this compound may possess neuroprotective properties and could play a role in cognitive health. It has been identified as an agonist for the adiponectin receptor 1 (AdipoR1), which is involved in pathways related to cognitive function. Furthermore, studies have noted its presence in oyster meat extracts, which have been linked to the management of dyslipidemia. medcraveonline.commedcraveonline.com
Biotechnological production using engineered enzymes offers a sustainable and controlled method to produce this compound for these applications. mdpi.com Instead of relying on extraction from natural sources where concentrations can be low and variable (e.g., 0.47 mg/g in soybean hydrolysate), enzymatic synthesis or targeted hydrolysis can produce this compound at higher concentrations and purity. researchgate.net This makes its incorporation into functional foods, dietary supplements, and nutraceuticals more feasible and cost-effective. mdpi.comresearchgate.net
Table 2: Biotechnological Applications of this compound
| Application Area | Description | Role of Enzymatic Processes | Potential Products |
|---|---|---|---|
| Flavor Industry | Use as a flavor enhancer or modulator, contributing to the overall taste profile of food products. | Controlled enzymatic hydrolysis of proteins (e.g., casein, soy protein) to generate this compound-rich hydrolysates. google.comua.es | Savory flavor ingredients for soups, snacks, and processed meals. |
| Functional Foods & Nutraceuticals | Incorporation into food products or supplements to provide specific health benefits beyond basic nutrition. | Enzymatic synthesis or targeted hydrolysis to produce purified this compound or enriched extracts for fortification. nih.gov | Dietary supplements for cognitive support ; functional beverages and foods. |
| Research & Development | Use as a standard or active compound in scientific research to investigate its biological activities. | Biocatalysis to synthesize high-purity this compound for experimental use. nih.gov | Purified this compound for in vitro and in vivo studies of its physiological effects. |
Biological Roles and Functional Investigations of Tyrosylproline
Tyrosylproline as a Putative Bioactive Compound
Research has increasingly pointed towards this compound as a dipeptide with notable bioactive properties. These attributes are largely associated with its ability to counteract microbial threats and oxidative stress, positioning it as a compound with potential therapeutic and protective applications.
Elucidation of Antimicrobial Activities
The antimicrobial potential of this compound has been identified in several studies. It has been detected as a bioactive compound in extracts from bacterial endophytes, which are microorganisms residing within plants. nih.govfrontiersin.org For instance, a study on bacterial endophytes from the medicinal plant Elephantorrhiza elephantina revealed the presence of this compound in extracts that exhibited antimicrobial activity against a range of pathogenic bacteria. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) of these crude extracts were found to range from 62.5 μg/mL to 250 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net
Further research has synthesized dipeptide mimetics based on the this compound structure, demonstrating significant broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria, including drug-resistant strains like methicillin-resistant S. aureus (MRSA). researchgate.netresearchgate.net Some of these mimetics have shown the ability to inhibit bacterial biofilm formation and even eradicate mature biofilms, a critical aspect in combating chronic infections. researchgate.netresearchgate.net The proposed mechanism of action involves the depolarization and destruction of the bacterial cell membrane, which is a mode of action that may reduce the likelihood of developing bacterial resistance. researchgate.netresearchgate.net Additionally, a cyclic form of this compound, known as this compound anhydride (B1165640) or maculosin, produced by the fungus Alternaria alternata, has been reported to possess antibiotic activities. mdpi.com
| Source/Type | Target Microorganisms | Observed Effect | Key Findings |
| Bacterial Endophyte Extracts | Escherichia coli, Staphylococcus aureus, Salmonella enterica, Vibrio cholerae, Bacillus cereus, Enterococcus durans | Antimicrobial activity | Crude extracts containing this compound showed MIC values ranging from 62.5 µg/mL to 250 µg/mL. nih.govresearchgate.net |
| Synthetic Dipeptide Mimetics | Gram-negative (E. coli, Klebsiella pneumoniae), Gram-positive (S. aureus), MRSA | Broad-spectrum antibacterial activity | Mimetics exhibited MICs as low as 2.5 to 5 µg/mL and were also found to inhibit and eradicate biofilms. researchgate.netresearchgate.net |
| This compound Anhydride (Maculosin) | Not specified in detail | Antibiotic activities | A cyclic dipeptide produced by Alternaria alternata with known phytotoxic and antibiotic properties. mdpi.com |
Characterization of Antioxidant Properties
The antioxidant capacity of this compound is another area of active investigation. The presence of a phenolic hydroxyl group in the tyrosine residue is a key structural feature that contributes to its ability to scavenge free radicals and mitigate oxidative stress. Studies have identified this compound in extracts of bacterial endophytes that also demonstrated antioxidant properties. frontiersin.org The antioxidant activity of such extracts is often attributed to a combination of compounds, including peptides like this compound, as well as flavonoids and other phenolic compounds. frontiersin.orgresearchgate.net
Furthermore, synthetic derivatives of this compound have been developed to enhance its antioxidant potential. For example, galloyl-peptide derivatives, where gallic acid is conjugated to peptides including a tyrosyl-proline sequence, have shown excellent antioxidative and anti-aging properties. google.com These derivatives have demonstrated the ability to increase collagen biosynthesis and inhibit its degradation, suggesting applications in skin health for preventing aging and improving elasticity. google.com The general antioxidant activity of dipeptides is a recognized phenomenon, and this compound is considered a contributor to these effects in various biological systems. ontosight.ai
| Source/Type | Assay/Model | Observed Effect | Key Findings |
| Bacterial Endophyte Extracts | General antioxidant assays | Contribution to overall antioxidant activity | This compound was identified among a diverse array of bioactive compounds, including flavonoids and phenolics, known for their antioxidant properties. frontiersin.org |
| Galloyl-Peptide Derivatives | In vitro assays | Excellent antioxidative and anti-aging properties | Conjugation with gallic acid significantly enhanced antioxidant capacity and promoted collagen synthesis. google.com |
| General Dipeptide Studies | Not specified | Antioxidant properties | The inherent chemical structure of dipeptides like this compound contributes to their antioxidant potential. ontosight.ai |
Role in Cellular Homeostasis and Stress Responses in Non-Human Systems
Beyond its direct bioactive effects, this compound plays a role in the intricate processes of cellular homeostasis and responses to environmental stress, particularly in non-human organisms such as plants.
This compound Accumulation and Metabolism in Plant Stress Physiology (e.g., drought in quinoa)
Plants have evolved complex mechanisms to cope with environmental stressors like drought. cabidigitallibrary.orgresearchgate.net One such mechanism involves the modulation of their metabolome to produce protective compounds. nih.gov In this context, this compound has been identified as a key metabolite that accumulates in quinoa (Chenopodium quinoa) under drought conditions. nih.gov
A non-targeted metabolomics analysis of two quinoa genotypes subjected to drought stress revealed a significant up-regulation of this compound. nih.gov This accumulation is part of a broader physiological response that includes the synthesis of reactive oxygen species (ROS) scavengers, such as soluble sugars and proline, to adapt to the stress. nih.govmdpi.commdpi.com The increase in this compound content, alongside other metabolites, is believed to contribute to the plant's ability to maintain cellular function and mitigate damage caused by drought. nih.govwsu.eduresearchgate.net This suggests that this compound may act as an osmoprotectant or a signaling molecule involved in the plant's stress response pathways.
| Organism | Stress Condition | Metabolic Change | Proposed Role |
| Quinoa (Chenopodium quinoa) | Drought | Significant up-regulation of this compound | Part of the plant's adaptive response to drought, potentially acting as an osmoprotectant or signaling molecule. nih.gov |
Modulation of Cellular Metabolic Pathways (e.g., lipid synthesis, general dipeptide effects)
Dipeptides, including this compound, can influence fundamental cellular metabolic pathways. researchgate.netncert.nic.inlibretexts.org While direct studies on this compound's specific effects on lipid synthesis are emerging, the broader impact of food-derived peptides on lipid metabolism is well-documented. mdpi.com These peptides can modulate the expression of transcription factors that control lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs). mdpi.com For instance, certain dipeptides have been shown to have an antagonistic effect on PPARγ, which is involved in lipogenesis, thereby potentially inhibiting lipid synthesis. mdpi.com
In the context of cancer metabolism, there is a recognized increase in lipid synthesis to support rapid cell proliferation. nih.gov While not directly implicating this compound, the general modulation of lipid pathways by peptides is an area of active research. Furthermore, some microbial-derived lipids and dipeptides have been shown to influence host metabolic pathways. nih.gov For example, a serine dipeptide has been linked to the reversal of fatty liver disease in mice by altering sphingolipid metabolism. nih.gov This highlights the potential for dipeptides like this compound, which can be produced during fermentation processes, to influence cellular metabolism. cnif.cnscispace.comfrontiersin.org
Interplay with Biological Systems and Emerging Roles
The interaction of this compound with biological systems is a complex and evolving area of research. nih.govuga.eduplos.orgmdpi.comnih.gov Its presence in fermented foods and its identification as a product of microbial metabolism suggest a potential role in host-microbe interactions. cnif.cnfrontiersin.org For example, this compound has been identified as a characteristic flavor peptide in fermented goat milk. cnif.cn
Emerging research points to other potential biological roles for this dipeptide. For instance, this compound anhydride was found to inhibit lysenin-induced hemolysis, suggesting a new activity for this compound. mdpi.com Lysenin is a pore-forming toxin, and its inhibition by this compound anhydride points to a potential protective role against certain types of cellular damage. mdpi.commdpi.com Additionally, studies on this compound-based dipeptides have explored their reactivity and interactions with other molecules, which is fundamental to understanding their function in complex biological systems. acs.org The continuous discovery of this compound in various biological contexts underscores the need for further investigation into its diverse and emerging roles.
Association with Gut Microbiota Composition and Metabolome in Disease Contexts (e.g., acute myelocytic leukemia)
Recent research has illuminated the intricate relationship between the gut microbiome, its metabolic products, and human diseases such as acute myelocytic leukemia (AML). umw.edu.pl Within this "gut-microbiome-metabolome axis," the dipeptide this compound has been identified as a significant metabolite. nih.govresearchgate.net Studies comparing AML patients to healthy individuals have revealed distinct profiles in both gut microbiota and metabolites. researchgate.net
In newly diagnosed AML patients, a notable enrichment of specific gut bacteria, namely Collinsella and the family Coriobacteriaceae, has been observed. researchgate.netumw.edu.pl These bacteria have been identified as potential biomarkers for AML. umw.edu.pl Crucially, statistical analysis demonstrated a strong positive correlation between the abundance of both Collinsella and Coriobacteriaceae and the fecal levels of this compound. nih.govresearchgate.netnih.gov This correlation also extends to other amino acid metabolites like prolyl-tyrosine (B28219) and hydroxyprolyl-hydroxyproline. nih.govresearchgate.netnih.gov These findings suggest that dysregulation of the gut microbiota in AML may lead to altered amino acid metabolism, implicating this compound as a key molecular player in the complex interplay between host and microbiome during leukemogenesis. umw.edu.pl
Table 1: Correlation of Gut Microbiota and Metabolites in Acute Myelocytic Leukemia (AML)
| Bacterial Biomarker | Disease Context | Correlated Metabolite | Finding |
| Collinsella | Acute Myelocytic Leukemia (AML) | This compound | Remarkable positive correlation observed in AML patients. nih.govresearchgate.net |
| Coriobacteriaceae | Acute Myelocytic Leukemia (AML) | This compound | Remarkable positive correlation observed in AML patients. nih.govresearchgate.net |
| Collinsella | Acute Myelocytic Leukemia (AML) | Prolyl-tyrosine | Positive correlation identified. nih.govnih.gov |
| Coriobacteriaceae | Acute Myelocytic Leukemia (AML) | Prolyl-tyrosine | Positive correlation identified. nih.govnih.gov |
| Collinsella | Acute Myelocytic Leukemia (AML) | Hydroxyprolyl-hydroxyproline | Positive correlation identified. nih.govnih.gov |
| Coriobacteriaceae | Acute Myelocytic Leukemia (AML) | Hydroxyprolyl-hydroxyproline | Positive correlation identified. nih.govnih.gov |
Identification as a Biomarker in Various Biological States
A biomarker is a measurable indicator of a particular biological state or condition, used to diagnose diseases, predict outcomes, and evaluate treatment responses. walshmedicalmedia.comcrownbio.comprimescholars.com this compound has emerged as a potential biomarker in specific disease contexts, most notably in acute myelocytic leukemia (AML). nih.govresearchgate.net
Its identification in metabolomic studies of AML patients highlights its potential diagnostic and prognostic value. umw.edu.plresearchgate.net The significant association between elevated fecal this compound and the presence of AML-linked bacteria suggests it could serve as a non-invasive biomarker for gut dysbiosis related to the disease. nih.govumw.edu.pl The use of such molecular indicators is fundamental to advancing precision medicine, allowing for more tailored therapeutic strategies based on an individual's unique biological characteristics. crownbio.com
Table 2: this compound as a Biomarker
| Biological State/Condition | Role of this compound | Associated Factors |
| Acute Myelocytic Leukemia (AML) | Potential fecal metabolite biomarker. researchgate.net | Positively correlated with the abundance of gut bacteria Collinsella and Coriobacteriaceae. nih.govresearchgate.net |
Receptor Interactions and Ligand-Binding Dynamics
Investigating Potential Interactions with Opioid Receptors (in context of endomorphin 2 research)
The Tyr-Pro motif is a critical structural component of endomorphins, which are endogenous opioid peptides with a high affinity and selectivity for the µ-opioid receptor. mdpi.comfrontiersin.org Unlike typical opioid peptides, endomorphins, such as endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂), are considered "atypical" due to the presence of a proline residue at the second position. mdpi.comfrontiersin.org
Research into endomorphin-2, which contains the this compound sequence, investigates its role as a potent ligand for the µ-opioid receptor, the same receptor that morphine acts upon. mdpi.comwanfangdata.com.cn The activation of opioid receptors, which are G protein-coupled receptors (GPCRs), leads to a cascade of intracellular events that ultimately produce a strong analgesic effect. mdpi.com The unique structure of endomorphins, conferred in part by the Tyr-Pro sequence, distinguishes their binding and signaling properties from other endogenous opioids like enkephalins and dynorphins. mdpi.comfrontiersin.org While the biosynthetic pathway for endomorphins has not been fully established, their potent and selective interaction with the µ-opioid receptor makes their constituent dipeptides, like this compound, a subject of interest in opioid system research. frontiersin.orgguidetopharmacology.org
Table 3: Endomorphin Structures Featuring the Tyr-Pro Motif
| Peptide | Amino Acid Sequence | Receptor Selectivity |
| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH₂ | High affinity and selectivity for µ-opioid receptor. mdpi.comfrontiersin.org |
| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ | High affinity and selectivity for µ-opioid receptor. mdpi.com |
Inhibition of Pore-Forming Toxins (e.g., Lysenin and its analogues)
This compound, in its anhydride form, has been identified as an inhibitor of pore-forming toxins. nih.gov Specifically, this compound anhydride was isolated from the culture filtrate of Streptomyces during a screening for inhibitors of lysenin-induced hemolysis. nih.govresearchgate.net Lysenin is a 41 kDa pore-forming toxin derived from the earthworm Eisenia foetida, which exerts its toxic effect by binding specifically to sphingomyelin (B164518) in cell membranes and forming lytic pores. nih.govresearchgate.net
The inhibitory action of this compound anhydride targets the hemolytic activity of lysenin. nih.gov While other inhibitors, such as all-E-lutein, were found to likely inhibit the initial membrane binding or oligomerization of lysenin, the precise mechanism of this compound anhydride is focused on preventing the subsequent hemolysis, suggesting an interference with the pore-formation process itself. nih.govresearchgate.net The development of molecules that can neutralize the action of pore-forming toxins is a significant area of research, as these toxins are often potent virulence factors in bacterial infections. mdpi.com
Table 4: Inhibition of Lysenin by this compound Anhydride
| Inhibitor | Source | Toxin | Toxin Source | Observed Effect |
| This compound anhydride | Culture filtrate of Streptomyces. nih.gov | Lysenin | Coelomic fluid of earthworm Eisenia foetida. researchgate.net | Inhibition of lysenin-induced hemolysis. nih.govresearchgate.net |
Molecular Mechanisms of Action of Tyrosylproline
Exploration of Cellular Signaling Pathway Modulation
Tyrosylproline has been shown to modulate key cellular signaling pathways that are central to metabolism and cellular homeostasis. Its effects on intracellular signaling cascades and membrane receptor-mediated events are critical to its mechanism of action.
Research indicates that this compound can influence the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy homeostasis. nih.govwikipedia.org AMPK activation triggers a shift towards catabolic processes to generate ATP while inhibiting anabolic pathways like protein and lipid synthesis. explorationpub.com In studies involving Spontaneously Diabetic Torii (SDT) rats, administration of Tyrosyl-Proline was found to increase the phosphorylation of AMPK in skeletal muscle, which is indicative of its activation. nih.gov This activation of AMPK can, in turn, suppress the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a key regulator of cell growth and proliferation. mdpi.com The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control processes like protein synthesis and autophagy. nih.govmdpi.com While direct, extensive studies on this compound's effect on mTOR are limited, its demonstrated ability to activate AMPK suggests an indirect regulatory role on mTORC1 signaling. mdpi.com
The activation of AMPK by this compound is a significant finding, as AMPK dysregulation is implicated in various metabolic diseases. wikipedia.orgmdpi.com By promoting AMPK activity, this compound can contribute to the regulation of glucose and lipid metabolism. nih.gov
The signaling effects of this compound are initiated, at least in part, through interactions with membrane receptors. Evidence points to the involvement of the adiponectin receptor 1 (AdipoR1), a G-protein-coupled receptor, in mediating the effects of this compound. nih.govboisestate.edu In skeletal muscle of diabetic rats, Tyrosyl-Proline administration led to substantially increased levels of AdipoR1. nih.gov This upregulation of AdipoR1 was associated with the subsequent activation of the AMPK pathway, suggesting that this compound's metabolic regulatory effects are triggered by its interaction with this receptor system. nih.gov
G-protein-coupled receptors (GPCRs) like AdipoR1 are a major class of cell surface receptors that transduce extracellular signals into intracellular responses. boisestate.edu The interaction of a ligand with a GPCR can initiate a cascade of events, often involving heterotrimeric G proteins and downstream effectors. boisestate.edursc.org The finding that this compound's effects are AdipoR1-mediated provides a clear example of a membrane receptor-mediated signaling event. nih.gov While patent literature has listed Tyrosyl-proline in the context of G-Protein-Coupled Receptor interactions, detailed characterization of other specific receptor interactions remains an area for further investigation. wikipedia.orgnih.gov
Interactions with Specific Biomolecules and Macromolecular Complexes
Beyond broad signaling pathways, the molecular action of this compound and its derivatives involves direct interactions with specific proteins and enzymes, leading to the modulation of their activity.
A notable interaction has been identified between a form of the dipeptide, this compound anhydride (B1165640), and the pore-forming toxin Lysenin. mdpi.com Lysenin is a protein derived from the earthworm Eisenia foetida that specifically binds to sphingomyelin (B164518) in cell membranes, leading to pore formation and cell lysis. wikipedia.orgmdpi.com Research has shown that this compound anhydride can inhibit the hemolysis induced by Lysenin, suggesting a direct or indirect interaction that interferes with Lysenin's function. mdpi.com The precise mechanism involves Lysenin monomers binding to sphingomyelin, followed by oligomerization to form a pore. wikipedia.org The inhibitory action of this compound anhydride may involve interference with the membrane-binding or oligomerization stages of this process. mdpi.com
While the specific binding affinity of this compound for Lysenin has not been detailed, the affinity of Lysenin for its primary target, sphingomyelin, has been characterized. Kinetic analysis using surface plasmon resonance shows a dissociation constant (K D) of 5.3 x 10⁻⁹ M for the Lysenin-sphingomyelin interaction, indicating a very strong binding affinity. nih.gov
Table 1: Interaction of Lysenin with its Ligand and Reported Inhibition
| Interacting Molecules | Dissociation Constant (K D) | Reported Effect of this compound Analogue | Reference |
|---|---|---|---|
| Lysenin and Sphingomyelin | 5.3 x 10⁻⁹ M | This compound anhydride inhibits Lysenin-induced hemolysis. | mdpi.comnih.gov |
This compound has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE). nih.gov ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. wikipedia.orgmayoclinic.org By inhibiting ACE, peptides like this compound can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, contributing to an antihypertensive effect. wikipedia.orgnih.gov
Furthermore, a chemically modified derivative, tyrosyl-proline diphenyl phosphonate (B1237965) (Tyr-ProP(OPh)₂), has been shown to be a potent and irreversible inhibitor of two proline-specific serine proteases: Dipeptidyl Peptidase IV (DPP-IV) and seprase. nih.gov DPP-IV is a therapeutic target in type 2 diabetes as it inactivates incretin (B1656795) hormones that regulate insulin (B600854) secretion. wikipedia.orge-dmj.org Seprase is implicated in tumor invasion. nih.gov The inhibition of these enzymes by the this compound derivative highlights how the core dipeptide structure can be modified to create highly specific and potent enzyme inhibitors. nih.gov
Table 2: Enzyme Inhibition by this compound and its Derivatives
| Enzyme | Inhibitor | Type of Inhibition | Significance | Reference |
|---|---|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | This compound | Inhibitory Peptide | Blood pressure regulation | nih.gov |
| Dipeptidyl Peptidase IV (DPP-IV) | Tyr-ProP(OPh)₂ | Irreversible Inhibitor | Glucose metabolism regulation | nih.gov |
| Seprase | Tyr-ProP(OPh)₂ | Irreversible Inhibitor | Anti-invasive effect in cancer cells | nih.gov |
Currently, there is limited specific information in the scientific literature detailing the direct influence of this compound on modulating general protein-protein interactions (PPIs) or protein-nucleic acid interactions. While the interactions with AdipoR1 and the inhibition of Lysenin and ACE represent specific instances of protein-ligand and enzyme-inhibitor interactions, broader effects on the vast network of cellular PPIs have not been extensively characterized. mdpi.comnih.gov Similarly, there is no significant evidence to suggest that this compound directly binds to or modulates the interaction of proteins with DNA or RNA. elifesciences.orgnih.gov The primary mechanisms of action identified to date focus on its role as a signaling molecule through receptor engagement and as a direct enzyme inhibitor.
Transcriptomic and Proteomic Responses to this compound Exposure
Exposure to this compound and related peptides can trigger significant changes at the molecular level, altering gene expression patterns and the protein landscape of the cell. These modifications are fundamental to the peptide's mechanism of action.
While comprehensive global gene expression profiling studies on the direct effects of the linear dipeptide this compound are not extensively documented in the available literature, specific research on related forms of the compound provides insight into its potential for transcriptional regulation.
One notable study investigated the effects of a cyclic dipeptide, cyclo(L-Tyr-L-Pro), produced by the bacterium Lactobacillus reuteri. This research demonstrated that the cyclic form of this compound can interfere with the quorum-sensing system of Staphylococcus aureus, a mechanism bacteria use to coordinate gene expression with population density. researchgate.net Using quantitative real-time PCR (qPCR), the study revealed that cyclo(L-Tyr-L-Pro) significantly repressed the transcription of key virulence genes in S. aureus. This repressive action was shown to be mediated, at least in part, independently of the primary quorum-sensing system (agr), indicating a more complex regulatory role. researchgate.net
The findings show that a molecule based on the this compound structure can modulate the expression of specific genes, particularly those involved in bacterial virulence.
Table 1: Effect of cyclo(L-Tyr-L-Pro) on the Expression of Virulence-Associated Genes in Staphylococcus aureus
| Gene | Encoded Protein/RNA | Effect of cyclo(L-Tyr-L-Pro) |
|---|---|---|
| tst | Toxic Shock Syndrome Toxin-1 (TSST-1) | Repression |
| agrA | AgrA transcription factor (part of RNAII) | Down-regulation |
| RNAIII | Effector molecule of the agr system | Down-regulation |
| saeRS | SaeRS two-component signal transduction system | Down-regulation |
| sarA | Staphylococcal accessory regulator A | Down-regulation |
Data sourced from a study on the effects of L. reuteri-derived cyclo(L-Tyr-L-Pro) on S. aureus. researchgate.net
Quantitative proteomic analyses offer a powerful lens through which to view the functional impact of this compound exposure by measuring changes in protein levels and their modifications.
A label-free quantitative proteomics study was conducted on a yeast-derived tetrapeptide, Tyr-Pro-Leu-Pro (YPLP), which contains the this compound sequence at its N-terminus. The study identified 81 differentially abundant proteins (DAPs) in exercised mice treated with the peptide. These proteins were primarily associated with the proteasome, mitochondria, and muscle structure. The analysis revealed that the YPLP peptide was involved in several key signaling pathways, suggesting a multi-faceted mechanism of action.
Table 2: Key Pathways and Proteins Affected by a Tyr-Pro-Containing Peptide (YPLP)
| Pathway/Process | Associated Proteins/Effect |
|---|---|
| Proteasome Pathway | Differentially abundant proteasome proteins |
| Aminoacyl-tRNA Biosynthesis | Regulation of proteins involved in protein synthesis |
| Focal Adhesion | Modulation of proteins related to cell-matrix adhesion |
| MAPK Signal Pathway | Downregulation of p38 MAPK expression |
| Proteasome Regulation | Upregulation of Psmd14 expression |
Findings are based on a proteomics study of the tetrapeptide Tyr-Pro-Leu-Pro. [1 from initial search]
In addition to regulating protein abundance, the constituent amino acids of this compound are involved in critical post-translational modifications (PTMs). Tyrosine, in particular, is a key substrate for tyrosination, the addition of a tyrosine residue to the C-terminus of proteins, most notably tubulin. This process is crucial for regulating microtubule dynamics and function.
A chemical proteomics approach using an O-propargyl-L-tyrosine probe, a molecule designed to track tyrosination, confirmed that this modification extends beyond alpha-tubulins. The study identified several non-tubulin proteins that undergo tyrosination, expanding the known scope of this PTM.
Table 3: Proteins Identified as Targets for Tyrosination
| Protein | Function/Class |
|---|---|
| TUBA4A | Alpha-tubulin 4A |
| MAPRE1 | Microtubule-associated protein |
| Other non-tubulin proteins | Various cellular functions |
Identified via a mass spectrometry-based chemical proteomics method using a tyrosine probe. [4 from initial search]
This evidence highlights that the molecular mechanisms of this compound and its derivatives can involve both the regulation of protein expression levels across various functional classes and the modulation of protein activity through post-translational modifications.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound (Tyr-Pro) |
| cyclo(L-Tyr-L-Pro) |
| Tyrosine |
| Proline |
| Tyr-Pro-Leu-Pro (YPLP) |
| O-propargyl-L-tyrosine |
| Toxic Shock Syndrome Toxin-1 (TSST-1) |
| p38 MAPK |
| Psmd14 |
| TUBA4A |
Advanced Analytical and Spectroscopic Techniques for Tyrosylproline Characterization
High-Resolution Chromatographic Methodologies
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For Tyrosylproline, both gas and liquid chromatography-based methods are employed, each offering distinct advantages depending on the analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Dipeptides like this compound are non-volatile due to their polar, zwitterionic nature at physiological pH and high boiling points. Therefore, direct analysis by GC-MS is not feasible.
To make this compound amenable to GC analysis, a critical derivatization step is required to increase its volatility and thermal stability. This typically involves converting the polar functional groups (amine, carboxylic acid, and phenolic hydroxyl) into non-polar, volatile derivatives. A common two-step derivatization protocol involves:
Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl or ethyl ester).
Acylation or Silylation: The amine and hydroxyl groups are capped, for instance, by reacting with trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Once derivatized, the molecule can be introduced into the GC system. Separation occurs in a capillary column based on the derivative's boiling point and polarity. The eluting compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification by comparison against spectral libraries or through manual interpretation. While effective for broad metabolic profiling, the extensive sample preparation required for derivatization makes GC-MS a less direct method for this compound analysis compared to liquid chromatography.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile, polar molecules like peptides and is exceptionally well-suited for this compound. The separation is achieved by pumping a pressurized liquid solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase).
For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol). This compound is retained on the column and then eluted by gradually increasing the concentration of the organic solvent. The separation is highly efficient, allowing this compound to be resolved from other structurally similar peptides and matrix components.
UV-Visible and Fluorescence Detection Techniques
Following separation by HPLC, this compound can be detected and quantified using various detectors that exploit the properties of its tyrosine residue.
UV-Visible (UV-Vis) Detection: The phenolic side chain of the tyrosine residue contains a chromophore that absorbs ultraviolet light. This allows for straightforward detection using a UV-Vis detector set to the absorbance maximum of tyrosine, which is approximately 275 nm. While highly robust and widely used, detection at this wavelength can be subject to interference from other aromatic compounds. A secondary wavelength, around 214 nm, can be used to detect the peptide bond itself, offering a more general but less specific signal for peptides.
Fluorescence Detection (FLD): The tyrosine residue is naturally fluorescent, a property that can be leveraged for highly sensitive and selective detection. When excited with light at its excitation maximum (~275 nm), it emits light at a longer wavelength (~303 nm). An HPLC system equipped with a fluorescence detector can measure this emitted light. FLD offers significantly lower detection limits and greater selectivity than UV-Vis detection because fewer compounds in a typical biological matrix naturally fluoresce under these specific conditions.
Electrochemical Detection Methods
The phenolic hydroxyl group on the tyrosine residue is electroactive, meaning it can be readily oxidized at a specific applied potential. This property enables the use of electrochemical detectors (ECD) with HPLC. In an amperometric ECD, a working electrode is held at a constant oxidative potential. As the this compound elutes from the HPLC column and passes over the electrode, the tyrosine moiety is oxidized, generating a measurable electrical current. The magnitude of this current is directly proportional to the concentration of this compound. ECD is renowned for its exceptional sensitivity and selectivity for electroactive species, making it a powerful choice for trace-level quantification of this compound and other tyrosine-containing peptides.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QTOF) for Comprehensive Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the unambiguous identification and precise quantification of this compound. This hyphenated technique combines the superior separation power of HPLC with the definitive structural information and sensitivity of mass spectrometry.
The process involves:
Separation: this compound is first separated from other matrix components via HPLC as described previously.
Ionization: As the peptide elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common method for peptides, as it is a "soft" ionization technique that generates intact protonated molecules, [M+H]+, without causing significant fragmentation. For this compound (C14H18N2O4, monoisotopic mass 278.1266 Da), the primary ion observed in positive mode ESI would be at a mass-to-charge ratio (m/z) of 279.1339.
MS/MS Analysis: In a tandem mass spectrometer (e.g., a triple quadrupole or a Quadrupole Time-of-Flight, QTOF), this precursor ion (m/z 279.1339) is selectively isolated. It is then fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions are analyzed in the second mass analyzer. This fragmentation pattern is highly predictable and provides definitive confirmation of the peptide's amino acid sequence.
Key diagnostic fragments for this compound include the proline immonium ion (m/z 70.0657), the tyrosine immonium ion (m/z 136.0762), and the y1-ion (corresponding to the protonated proline residue, m/z 116.0706). High-resolution mass spectrometers like QTOF analyzers provide extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of both the precursor and fragment ions, virtually eliminating false positives.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Principle of Detection | Required Sample Preparation | Key Advantage for this compound Analysis |
|---|---|---|---|
| GC-MS | Separation by volatility, detection by mass fragmentation pattern. | Mandatory Derivatization to increase volatility (e.g., esterification and silylation). | Effective for broad metabolomic screening where many compound classes are analyzed simultaneously. |
| HPLC-UV/Vis | Absorption of UV light by the tyrosine chromophore (~275 nm). | Minimal (filtration, protein precipitation). | Robust, simple, and quantitative; directly exploits the aromatic nature of tyrosine. |
| HPLC-FLD | Measurement of native fluorescence from the tyrosine residue (Ex: ~275 nm, Em: ~303 nm). | Minimal (filtration, protein precipitation). | Higher sensitivity and selectivity compared to UV detection. |
| HPLC-ECD | Measurement of current from the electrochemical oxidation of the tyrosine phenolic group. | Minimal (filtration, protein precipitation). | Exceptional sensitivity and selectivity for electroactive compounds like Tyr-Pro. |
| LC-MS/MS | Separation by HPLC, detection by precursor and fragment ion mass-to-charge ratios. | Minimal (filtration, protein precipitation). | Unambiguous structural confirmation and highest specificity; considered the gold standard for identification. |
Advanced Spectroscopic and Structural Elucidation Techniques
While chromatography is used for separation and identification within mixtures, advanced spectroscopic techniques are employed to determine the definitive chemical and three-dimensional structure of isolated, purified this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete structure of a molecule in solution.
1D NMR (¹H and ¹³C): A ¹H NMR spectrum of this compound reveals distinct signals for every proton in the molecule. Key diagnostic signals include the pair of doublets in the aromatic region (~6.8-7.2 ppm) corresponding to the protons on the tyrosine ring, as well as the complex multiplet signals for the aliphatic protons within the constrained proline ring. A ¹³C NMR spectrum provides complementary information on the carbon skeleton.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguous assignment. Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, allowing for the mapping of proton networks within the tyrosine and proline residues. Heteronuclear experiments like HSQC and HMBC correlate protons directly to the carbons they are attached to (HSQC) or to carbons two to three bonds away (HMBC). An HMBC correlation between the tyrosine α-proton and the proline carbonyl carbon would definitively confirm the Tyr-Pro peptide linkage.
Collectively, these NMR experiments provide an exhaustive map of the molecule's covalent bonding structure and can also offer insights into its preferred conformation in solution, such as the cis/trans isomerization of the Tyr-Pro peptide bond, a known phenomenon for X-Proline linkages.
Table 2: Characteristic Mass Spectrometry Data for this compound ([M+H]⁺)
| Ion Type | Calculated Exact Mass (m/z) | Description |
|---|---|---|
| Precursor Ion [M+H]⁺ | 279.1339 | The intact, protonated this compound molecule (C₁₄H₁₉N₂O₄⁺). |
| y₁-ion | 116.0706 | Fragment corresponding to the C-terminal proline residue with an additional proton (H₂N⁺-Pro-COOH). |
| b₂-ion | 261.1234 | Fragment corresponding to the full peptide after the loss of water (H₂O) from the C-terminus. |
| Tyrosine Immonium Ion | 136.0762 | A highly characteristic internal fragment from the tyrosine residue. |
| Proline Immonium Ion | 70.0657 | A highly characteristic internal fragment from the proline residue. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution at atomic resolution. duke.edu For this compound, NMR provides detailed insights into the spatial arrangement of the tyrosine and proline residues, including the orientation of the peptide bond and the puckering of the proline ring.
Detailed Research Findings:
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to characterize this compound.
¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of each hydrogen atom. The chemical shifts (δ) of the aromatic protons on the tyrosine ring, the α-protons of both amino acid residues, and the protons of the proline ring are distinct and sensitive to the local conformation.
¹³C NMR: The carbon spectrum complements the proton data, providing chemical shifts for each carbon atom in the molecule, including the carbonyl carbons of the peptide bond and the carboxyl group.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, helping to assign the spin systems of the individual amino acid residues.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal the entire spin system of a residue.
HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate protons with directly attached (HSQC) or more distant (HMBC) carbons or nitrogens, aiding in the complete and unambiguous assignment of all NMR signals.
The conformation of the proline residue, particularly the cis-trans isomerization of the tyrosine-proline peptide bond, can be readily studied by NMR. The chemical shifts of the proline's Cβ and Cγ carbons are particularly sensitive to this isomerization. Furthermore, coupling constants (J-coupling), observed as splittings in the NMR signals, provide information about the dihedral angles within the molecule's backbone and side chains. duke.edu
Interactive Data Table: Illustrative ¹H NMR Chemical Shifts for this compound
The following table provides representative chemical shift ranges for the protons in this compound. Actual values can vary based on solvent and pH.
| Proton Assignment | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |
| Tyrosine Aromatic (H2'/H6') | 6.9 - 7.2 | Doublet | Protons ortho to the hydroxyl group. |
| Tyrosine Aromatic (H3'/H5') | 6.6 - 6.9 | Doublet | Protons meta to the hydroxyl group. |
| Tyrosine α-H | 4.2 - 4.6 | Multiplet | Chemical shift is sensitive to peptide conformation. |
| Tyrosine β-H | 2.8 - 3.2 | Multiplet | Two non-equivalent protons. |
| Proline α-H | 4.0 - 4.4 | Multiplet | Position influenced by cis/trans peptide bond isomerism. |
| Proline β-H | 1.8 - 2.2 | Multiplet | Part of the pyrrolidine (B122466) ring. |
| Proline γ-H | 1.7 - 2.1 | Multiplet | Part of the pyrrolidine ring. |
| Proline δ-H | 3.3 - 3.7 | Multiplet | Adjacent to the peptide bond nitrogen. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition. azolifesciences.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This high accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass (isobars). azolifesciences.combioanalysis-zone.com
Detailed Research Findings:
For this compound (C₁₄H₁₈N₂O₄), HRMS provides an experimental mass measurement that can be compared to the theoretical (calculated) exact mass. The process involves ionizing the sample, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), and then separating the resulting ions in a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. azolifesciences.comnih.gov
The high resolving power of these instruments allows for the separation of ions with very similar m/z ratios, which is critical for analysis in complex biological matrices. azolifesciences.comnih.gov The accuracy of the mass measurement is typically reported in parts per million (ppm), with modern instruments routinely achieving mass accuracies of <5 ppm. waters.com This level of precision provides high confidence in the assigned elemental formula. nih.gov
Interactive Data Table: HRMS Data for this compound
This table shows the theoretical exact mass for the protonated molecule of this compound and an example of an experimental measurement.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₈N₂O₄ |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Theoretical Monoisotopic Mass | 278.12666 Da |
| Theoretical Exact Mass of [M+H]⁺ | 279.13393 Da |
| Example Experimental Mass | 279.13361 Da |
| Mass Error | -1.15 ppm |
Circular Dichroism (CD) for Secondary Structure Analysis
Detailed Research Findings:
For a dipeptide like this compound, which lacks the length to form canonical secondary structures like α-helices or β-sheets, the CD spectrum provides insights into the local conformation and the presence of specific turn structures. nih.gov The proline residue can induce a particular type of structure known as a polyproline II (PPII) helix, which is a left-handed helix that does not rely on internal hydrogen bonds.
The CD spectrum of a peptide is characterized by specific electronic transitions of the peptide bond and aromatic side chains.
Far-UV Region (190-250 nm): This region is dominated by the amide bond transitions (n→π* and π→π*). The shape and magnitude of the CD signal in this region are sensitive to the peptide backbone conformation. A random coil or disordered structure typically shows a strong negative band near 200 nm. In contrast, a PPII conformation, which can be induced by the proline residue, is characterized by a strong negative band around 206 nm and a positive band near 220 nm. nih.gov The presence of this positive peak is a key spectroscopic feature that distinguishes a PPII-like structure from a truly disordered state. nih.gov
CD spectroscopy is also valuable for studying conformational changes induced by environmental factors such as temperature, pH, or the binding of ligands. biorxiv.org
Sample Preparation and Derivatization Strategies for Enhanced Detection
Effective sample preparation is a critical prerequisite for reliable and sensitive analysis of this compound, especially when it is present at low concentrations or in complex biological or chemical matrices. organomation.com The primary goals are to isolate the analyte from interfering substances, concentrate it to detectable levels, and ensure it is in a form compatible with the analytical instrument. organomation.comdrawellanalytical.com Derivatization is a chemical modification strategy used to improve the analytical properties of a molecule. nih.govmdpi.com
Detailed Research Findings:
Sample Preparation Techniques:
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. organomation.com For this compound, a C18 (reversed-phase) or ion-exchange sorbent could be used. A C18 sorbent would retain the dipeptide from an aqueous sample, allowing polar interferences like salts to be washed away. The retained this compound can then be eluted with an organic solvent, resulting in a cleaner and more concentrated sample.
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids. While less common for small peptides than SPE, it can be used to remove highly nonpolar or polar interferences.
Protein Precipitation: If this compound is being analyzed in a biological fluid like plasma, proteins must be removed as they can interfere with analysis and damage analytical columns. This is typically achieved by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate the proteins, which are then removed by centrifugation.
pH Adjustment: The pH of the sample can significantly impact the charge state and solubility of this compound, affecting its retention in chromatography and its ionization in mass spectrometry. drawellanalytical.com Adjusting the pH is a simple but crucial step to optimize the analytical method.
Derivatization Strategies:
Derivatization involves reacting the analyte with a reagent to create a derivative with more favorable properties for detection or separation. drawellanalytical.comresearchgate.net
For Enhanced UV or Fluorescence Detection: this compound possesses a natural UV chromophore (the tyrosine ring), but its sensitivity might be insufficient for trace analysis. Derivatizing the primary amine of tyrosine or the secondary amine of proline with a reagent containing a highly absorbing or fluorescent tag (e.g., dansyl chloride, fluorescamine) can dramatically increase detection sensitivity in HPLC analysis.
For Enhanced Mass Spectrometry (MS) Detection: Derivatization can be used to improve the ionization efficiency of a molecule. nih.gov Reagents can be introduced that add a permanently charged group or a group that is easily protonated, leading to a stronger signal in the mass spectrometer. mdpi.com
For Gas Chromatography (GC) Analysis: this compound is non-volatile and cannot be directly analyzed by GC. Derivatization is necessary to convert it into a volatile and thermally stable compound. This is typically done through silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation, which masks the polar -OH, -COOH, and -NH groups. researchgate.net
These preparation and derivatization strategies are essential for overcoming challenges related to sample complexity and low analyte concentration, thereby enabling accurate and robust quantification of this compound. organomation.comnih.gov
Preclinical in Vitro and in Vivo Research Models for Tyrosylproline Investigations
Cellular and Tissue-Based In Vitro Research Models
In vitro models provide a controlled environment to study the effects of Tyrosylproline at the cellular and tissue level. nih.gov These systems are instrumental in the initial stages of research for screening and mechanistic studies. sygnaturediscovery.com
Mammalian cell culture systems are fundamental tools for assessing the functional properties of this compound. thermofisher.com These assays allow for the quantification of cellular responses to the dipeptide in a reproducible and high-throughput manner. assay.workssigmaaldrich.com
Functional Assays: The functional properties of cells, such as proliferation, migration, and responses to stimuli, are evaluated using various assays. cellculturecompany.com Cell-based assays are pivotal for evaluating the activity of compounds on pharmaceutical targets within a living cell context. assay.works
High-Throughput Screening (HTS): HTS methodologies are employed to select the most functional clones, optimizing cell lines for a wide range of functional assay readouts. assay.works
Types of Cell Lines: Both primary cells and immortalized cell lines are used. While primary cells offer greater physiological relevance, they have a limited lifespan and can de-differentiate. nih.gov Immortalized cell lines provide a more stable and consistent platform for long-term studies. The choice of cell line is critical to accurately reflect the disease-relevant biology. assay.works
A study investigating the antihypertensive activity of this compound utilized in vitro functional assays to understand its mechanism of action. researchgate.net The research pointed to the involvement of kappa opioid receptors in mediating the blood pressure-lowering effects of this dipeptide. researchgate.net
Table 1: Examples of Mammalian Cell Culture Systems in Dipeptide Research
| Cell Line Type | Application in Functional Assays | Advantages | Limitations |
| Primary Human Hepatocytes | Studying drug metabolism and toxicity. nih.gov | High physiological relevance. nih.gov | Limited lifespan, de-differentiation, high cost. nih.gov |
| HEK 293 Cells | Transient protein expression for functional studies. thermofisher.com | High transfection efficiency, high protein yields. thermofisher.com | Not always representative of primary cell types. |
| CHO Cells | Stable and transient protein expression, particularly for biotherapeutics. thermofisher.com | High protein yields, capable of complex post-translational modifications. thermofisher.com | May not fully mimic human cell glycosylation patterns. |
| Dorsal Root Ganglion (DRG) Neurons | Investigating neuroprotective effects and neurotoxicity. mdbneuro.com | Provides insights into neuronal integrity and degeneration. mdbneuro.com | Primary culture challenges, variability between preparations. |
To better mimic the in vivo environment, researchers utilize primary cell isolations and organotypic slice cultures. youtube.comnih.gov These models preserve the complex three-dimensional architecture and cell-cell interactions of the original tissue. nih.govnih.gov
Primary Cell Isolation: Involves the direct extraction of cells from tissues. Human hepatocyte primary cell cultures, for instance, are a physiologically relevant model for studying drug biotransformation. nih.gov However, these cells can lose their typical characteristics and undergo early senescence when cultured in two-dimensional systems. nih.gov
Organotypic Slice Cultures: These are three-dimensional cultures of tissues that maintain their original structure. nih.gov They are a powerful tool for studying neurodevelopmental and degenerative processes. youtube.com For example, organotypic brain slice cultures allow for the investigation of cellular and molecular processes in a system that closely resembles the in vivo situation. nih.govnih.gov This technique is valuable for screening molecules for neuroprotective potential. youtube.com The preserved tissue architecture in these cultures facilitates the analysis of defined synapses, cells, and entire projections. researchgate.net
Table 2: Comparison of In Vitro Research Models
| Model Type | Description | Key Advantages | Common Applications |
| 2D Cell Culture | Cells grown in a single layer on a flat surface. nih.gov | Rapid, low-cost, high-throughput screening. nih.gov | Metabolism and drug screening investigations. nih.gov |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates. frontiersin.org | Mimic microarchitecture and cellular microenvironment. nih.gov | Pathophysiology and targeted therapy studies. nih.gov |
| Precision-Cut Tissue Slices (PCLS) | Thin slices of fresh tissue cultured in vitro. nih.govprecisionary.com | Preserve native tissue architecture and cell types. youtube.com | Toxicology and pharmacology studies. |
| Organs-on-a-Chip | Microfluidic devices with living cells to simulate organ functions. frontiersin.org | Precise control of the cellular microenvironment. sigmaaldrich.com | Drug screening, disease modeling. newcellsbiotech.co.uk |
Future Perspectives and Emerging Research Avenues in Tyrosylproline Studies
Application of Systems Biology and Multi-Omics Integration in Tyrosylproline Research
To move beyond a single-target, single-outcome understanding of this compound, future research will increasingly rely on systems biology. This approach seeks to understand the complex interplay of biological systems at various levels. chromatographyonline.com By integrating multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can construct a comprehensive map of the cellular and physiological responses to this compound. mdpi.com
For instance, metabolomics can reveal the downstream metabolic shifts that occur following this compound's interaction with its cellular targets, while proteomics can identify the full spectrum of proteins that bind to or are modulated by the dipeptide. Transcriptomics can further elucidate how this compound influences gene expression to produce its effects. This integrated approach will be invaluable for understanding its known anti-hypertensive and analgesic activities, potentially revealing the complex signaling cascades and feedback loops it influences. researchgate.netepa.gov A multi-omics strategy can provide a holistic view of the dipeptide's mechanism of action, identifying biomarkers of its activity and predicting potential off-target effects. researchgate.net
Table 1: Application of Multi-Omics Approaches in this compound Research
| Omics Field | Application to this compound Research | Potential Insights |
|---|---|---|
| Genomics | Identifying genetic variations (e.g., SNPs in receptors) that influence individual responses to this compound. | Personalized therapeutic approaches; understanding population-specific efficacy. |
| Transcriptomics | Analyzing changes in mRNA expression in target tissues (e.g., brainstem, peripheral nerves) after exposure to this compound. | Elucidation of gene regulatory networks and signaling pathways affected by the dipeptide. |
| Proteomics | Identifying direct binding partners and proteins whose expression or post-translational modifications are altered by this compound. | Discovery of novel receptors and effector proteins; understanding the mechanism of action. |
| Metabolomics | Profiling changes in small-molecule metabolites in biofluids and tissues following this compound administration. | Mapping the downstream metabolic consequences of this compound's activity; identifying biomarkers of effect. |
Computational Approaches for Predicting this compound Function and Interactions
Computational biology and bioinformatics offer powerful tools to accelerate the study of this compound. These in silico methods can predict the dipeptide's biological functions and its interactions with protein targets, guiding and refining laboratory experiments. High-throughput experimental techniques for mapping protein interactions can be prone to systematic errors, making complementary computational approaches essential.
Molecular docking simulations can be used to model the binding of this compound to known targets, such as the kappa opioid receptor implicated in its anti-hypertensive effect, and to screen large libraries of other proteins for potential binding affinity. researchgate.net Molecular dynamics simulations can further investigate the stability and conformational changes of the this compound-receptor complex over time. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound analogs, optimizing its structure for enhanced potency or specificity. These computational predictions are invaluable for elucidating binding mechanisms and designing new peptidomimetics for therapeutic use.
Table 2: Computational Tools in this compound Research
| Computational Method | Specific Application | Objective |
|---|---|---|
| Molecular Docking | Simulating the interaction of this compound with protein structures (e.g., opioid receptors, enzymes). | Predict binding affinity and orientation; identify key interacting residues. |
| Molecular Dynamics (MD) | Simulating the movement and conformational changes of the this compound-protein complex over time. | Assess binding stability and understand the dynamics of the interaction. |
| QSAR Modeling | Correlating the structural features of this compound derivatives with their biological activity. | Predict the activity of new analogs; guide the design of more potent compounds. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features in this compound required for biological activity. | Screen virtual libraries for novel compounds with similar activity profiles. |
Optimization of Biotechnological Production and Sustainable Biorefinery Concepts
While some dipeptides are used commercially, their widespread application is often limited by the lack of efficient and sustainable production processes. researchgate.net Traditional chemical synthesis of peptides is a multi-step process that often requires the use of protecting groups and harsh reagents, generating significant waste. researchgate.net Future research will focus on optimizing the biotechnological production of this compound. Biocatalysis, using enzymes like ligases or engineered proteases, presents a more sustainable route by enabling highly specific reactions without the need for protecting groups. researchgate.net
These biotechnological processes can be integrated into sustainable biorefinery concepts. A biorefinery processes biomass into a range of products, including fuels, chemicals, and high-value molecules like peptides. nih.gov In this model, this compound could be produced via microbial fermentation using engineered microorganisms fed with renewable feedstocks. Integrating production within a biorefinery enhances economic viability and sustainability by utilizing all biomass components and minimizing waste. nih.gov Future efforts will involve metabolic engineering of microbial strains to maximize yields and the development of green downstream processing techniques for purification.
Table 3: Comparison of Production Methods for this compound
| Production Method | Advantages | Challenges for Optimization |
|---|---|---|
| Chemical Synthesis | High purity and yield; well-established protocols. researchgate.net | Multi-step, requires protecting groups, generates chemical waste, high cost. researchgate.net |
| Enzymatic Synthesis | High specificity, no protecting groups needed, milder reaction conditions, environmentally friendly. researchgate.net | Enzyme stability and cost, reaction equilibrium may favor hydrolysis. |
| Microbial Fermentation | Potentially low cost, uses renewable feedstocks, highly sustainable. researchgate.net | Complex metabolic engineering required, low yields, purification from complex broth. |
Discovery of Novel Biological Functions and Mechanisms of Action for this compound
While the anti-hypertensive and analgesic effects of this compound are known, the full scope of its biological activity remains to be explored. researchgate.netepa.gov An important observation is that HIV-1 protease preferentially cleaves peptide sequences between tyrosine and proline, an insight that was fundamental to the design of the first protease inhibitors. wikipedia.org This suggests that this compound and its analogs could be investigated for roles in modulating protease activity.
Furthermore, the cyclic form of the dipeptide, cyclo(L-Pro-L-Tyr), has demonstrated anti-quorum sensing activity, interfering with bacterial communication and virulence factor production. nih.gov This opens a promising avenue to investigate linear this compound for antimicrobial or anti-biofilm properties, which could be critical in an era of growing antibiotic resistance. Future research should also delve deeper into its neuromodulatory effects beyond blood pressure regulation, exploring its role in the gut-brain axis, cognition, and mood, given its interaction with opioid receptor systems. researchgate.net
Table 4: Known and Potential Biological Functions of this compound
| Functional Area | Known Activity | Emerging Research Avenue |
|---|---|---|
| Cardiovascular | Anti-hypertensive effect via kappa opioid receptors in the brainstem. researchgate.net | Investigating effects on endothelial function and vascular inflammation. |
| Neurological | Analgesic (pain-relieving) activity. epa.gov | Exploring roles in mood regulation, cognitive function, and as a non-addictive analgesic lead. |
| Antimicrobial | The cyclic form inhibits bacterial quorum sensing. nih.gov | Testing the linear form for anti-biofilm and antimicrobial properties against pathogenic bacteria. |
| Enzyme Modulation | Its sequence is a cleavage site for HIV-1 protease. wikipedia.org | Designing peptidomimetics based on Tyr-Pro to act as novel protease inhibitors for various diseases. |
Development of Next-Generation Analytical Methodologies for Trace Analysis
The study of dipeptides in complex biological systems is often hampered by analytical challenges, including their low abundance and the presence of isomeric forms (e.g., this compound vs. Prolyltyrosine). acs.orgnih.gov Traditional analytical methods may lack the sensitivity and specificity required for accurate quantification. The future of this compound research will depend on the development and application of next-generation analytical methodologies.
Advanced techniques combining liquid chromatography (LC) or capillary electrophoresis (CE) with tandem mass spectrometry (MS/MS) have been developed for comprehensive dipeptide profiling. acs.orgresearchgate.net These platforms offer excellent separation of isomers and achieve very low detection limits. acs.org Other innovative approaches, such as chemical isotope labeling coupled with high-resolution mass spectrometry (e.g., LC-orbital trap-MS), allow for high-coverage detection and accurate relative quantification of hundreds of dipeptides simultaneously in samples like human serum. chromatographyonline.com Applying these powerful methods will enable researchers to perform precise pharmacokinetic studies, identify this compound in novel biological matrices, and quantify subtle changes in its endogenous levels in response to physiological or pathological stimuli.
Table 5: Advanced Analytical Methodologies for this compound Analysis
| Methodology | Key Advantage | Application |
|---|---|---|
| LC-MS/MS | High sensitivity, specificity, and established platform for peptide quantification. nih.govresearchgate.net | Quantification in biofluids (plasma, urine), food matrices, and cell culture media. |
| CE-MS/MS | Excellent separation efficiency, especially for isomers and charged molecules. acs.orgresearchgate.net | Separating this compound from its Prolyltyrosine isomer for unambiguous identification. |
| Chemical Isotope Labeling LC-MS | High-throughput relative quantification and improved detection coverage. chromatographyonline.com | Comparative dipeptidomics studies (e.g., healthy vs. disease states). |
| High-Resolution MS (e.g., Orbitrap, TOF) | High mass accuracy for confident formula determination. | Structural confirmation and identification of unknown metabolites of this compound. |
Q & A
Q. How can ethical considerations be integrated into human studies involving this compound supplementation?
- Methodological Guidance :
- Obtain informed consent with clear disclosure of risks (e.g., allergic reactions).
- Anonymize participant data using unique identifiers, stored separately from demographic information.
- Submit protocols to institutional review boards (IRBs) for approval, adhering to NIH or Helsinki Declaration guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
